Clemizole Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFMJYXRIMLMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045136 | |
| Record name | Clemizole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID7968511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1163-36-6 | |
| Record name | Clemizole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clemizole hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clemizole hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clemizole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clemizole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLEMIZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85W6I13D8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clemizole Hydrochloride: A Technical Deep Dive into its Antiviral Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemizole hydrochloride, a first-generation histamine H1 antagonist, has emerged as a promising candidate in antiviral research, demonstrating notable activity against a range of RNA viruses. Initially developed for its anti-allergic properties, subsequent research has unveiled a distinct mechanism of action that positions it as a valuable tool in the development of novel antiviral therapeutics. This technical guide provides an in-depth exploration of the core antiviral mechanism of clemizole, focusing on its molecular interactions, impact on viral life cycles, and effects on host cell signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this repurposed molecule.
Core Antiviral Mechanism: Targeting the Viral Non-Structural Protein 4B (NS4B)
The primary antiviral activity of this compound stems from its ability to directly inhibit the function of the viral non-structural protein 4B (NS4B). This has been most extensively studied in the context of the Hepatitis C Virus (HCV), a member of the Flaviviridae family.
NS4B is a small, hydrophobic, and highly conserved integral membrane protein that plays a pivotal role in the replication of many RNA viruses. It is a key component of the viral replication complex, a specialized intracellular structure where viral RNA replication occurs. NS4B is known to induce the formation of a "membranous web," a network of altered intracellular membranes that serves as the scaffold for the replication machinery.
Clemizole exerts its antiviral effect by directly binding to NS4B and inhibiting its RNA-binding activity[1]. This interaction disrupts the formation and function of the viral replication complex, thereby halting the synthesis of new viral RNA. A study demonstrated a tenfold decrease in HCV replication at a 20 µM concentration of clemizole[1].
Signaling Pathway of Clemizole's NS4B Inhibition
The following diagram illustrates the proposed mechanism of action of clemizole in inhibiting HCV replication through the targeting of NS4B.
Quantitative Antiviral Activity
The antiviral potency of this compound has been quantified against various viruses, primarily focusing on its activity against Hepatitis C virus. The half-maximal effective concentration (EC50) is a key parameter used to measure a drug's potency in inhibiting viral replication in cell culture.
| Virus | Cell Line | Assay Type | EC50 (µM) | Citation(s) |
| Hepatitis C Virus (HCV) | Huh-7 | Replicon Assay | ~8 | [1] |
Note: Data on the IC50/EC50 values of clemizole against a broader range of Flaviviruses (e.g., Dengue, Zika, West Nile virus) and SARS-CoV-2 is not extensively available in the public domain as of the last update of this document.
Interaction with Host Cell Signaling Pathways
Beyond its direct action on viral proteins, clemizole has been observed to modulate host cell signaling pathways, which may contribute to its overall antiviral effect. A key area of interest is its interaction with the interferon (IFN) signaling pathway, a cornerstone of the innate immune response to viral infections.
Upon viral infection, host cells produce interferons, which bind to their receptors and activate the JAK-STAT signaling cascade. This leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Phosphorylated STATs form transcription factor complexes that translocate to the nucleus and induce the expression of hundreds of interferon-stimulated genes (ISGs). The protein products of ISGs have diverse antiviral functions, creating an "antiviral state" within the cell.
Some studies suggest that certain viruses can counteract this response. For instance, some viral proteins can interfere with STAT1 phosphorylation, thereby dampening the IFN response. While the precise, detailed mechanism of clemizole's effect on this pathway is still under investigation, its ability to modulate host responses could be a valuable component of its antiviral profile.
Experimental Workflow for Assessing Clemizole's Effect on STAT1 Phosphorylation
The following diagram outlines a typical experimental workflow to investigate the impact of clemizole on the phosphorylation of STAT1 in response to interferon stimulation.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of clemizole's antiviral mechanism.
HCV Replicon Assay for EC50 Determination
This assay is used to quantify the inhibitory effect of a compound on HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed Huh-7 HCV replicon cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of clemizole. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the log of the clemizole concentration and fit the data to a dose-response curve to determine the EC50 value.
NS4B-RNA Binding Assay (Fluorescence Polarization)
This biochemical assay measures the direct interaction between NS4B and a fluorescently labeled RNA probe and can be used to screen for inhibitors of this interaction.
Materials:
-
Purified recombinant HCV NS4B protein.
-
Fluorescently labeled RNA probe corresponding to the NS4B binding site on the HCV genome (e.g., 5'-labeled with fluorescein).
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
This compound stock solution (in DMSO).
-
384-well, low-volume, black plates.
-
Fluorescence polarization plate reader.
Protocol:
-
Assay Preparation: Prepare a solution of the fluorescently labeled RNA probe in the binding buffer at a fixed concentration (typically in the low nanomolar range). Prepare serial dilutions of this compound in the binding buffer.
-
Reaction Mixture: In the wells of the 384-well plate, add the clemizole dilutions (or DMSO for control). Then, add the purified NS4B protein to a final concentration that gives a significant polarization signal upon binding to the RNA probe.
-
Initiation of Binding: Add the fluorescently labeled RNA probe to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: The inhibition of binding is observed as a decrease in the fluorescence polarization signal. Calculate the percentage of inhibition for each clemizole concentration relative to the controls (no inhibitor and no protein). Plot the percentage of inhibition against the log of the clemizole concentration to determine the IC50 value.
Conclusion and Future Directions
This compound represents a compelling example of drug repurposing for antiviral therapy. Its well-defined mechanism of action, centered on the inhibition of the essential viral protein NS4B, provides a solid foundation for further development. The quantitative data on its anti-HCV activity, coupled with the detailed experimental protocols provided in this guide, offer valuable resources for the scientific community.
Future research should focus on several key areas. A broader characterization of clemizole's antiviral spectrum, with a particular emphasis on other medically important flaviviruses and emerging RNA viruses, is warranted. The elucidation of its precise interactions with host cell signaling pathways, including the interferon response, will provide a more complete understanding of its in vivo efficacy. Furthermore, structure-activity relationship (SAR) studies could lead to the design of novel clemizole analogs with improved potency and a more favorable safety profile. The continued investigation of clemizole and its derivatives holds significant promise for the development of new and effective treatments for a range of viral diseases.
References
Clemizole Hydrochloride for Dravet Syndrome and Genetic Epilepsies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clemizole hydrochloride (EPX-100) is a repurposed first-generation antihistamine emerging as a promising therapeutic candidate for Dravet syndrome and other severe genetic epilepsies. Its novel mechanism of action, centered on the modulation of serotonergic pathways rather than its historical antihistaminic properties, has garnered significant interest in the field of epilepsy research. Preclinical studies utilizing a Dravet syndrome zebrafish model were pivotal in identifying its potent anti-seizure activity. Currently, this compound is under investigation in late-stage clinical trials, offering potential hope for patients with high unmet medical needs. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, preclinical findings, clinical trial data, and detailed experimental protocols.
Introduction
Dravet syndrome is a rare and catastrophic form of epilepsy that appears in the first year of life and is characterized by frequent, severe, and treatment-resistant seizures, developmental delay, and an increased risk of sudden unexpected death in epilepsy (SUDEP).[1] Approximately 85% of cases are caused by a de novo loss-of-function mutation in the SCN1A gene, which encodes the alpha-1 subunit of the voltage-gated sodium channel Nav1.1.[2] The limitations of current anti-seizure medications in providing adequate seizure control and addressing the associated comorbidities in Dravet syndrome underscore the urgent need for novel therapeutic strategies.
Clemizole, originally developed in the 1950s as an H1-receptor antagonist, was identified as a potent suppressor of convulsive behavior and electrographic seizures in a zebrafish model of Dravet syndrome.[3][4] Subsequent investigations revealed that its anticonvulsant effects are not mediated by histamine receptors but rather through its activity as a high-affinity agonist at serotonin 5-HT2 receptors.[5][6] This discovery has led to the clinical development of this compound (EPX-100) as a potential adjunctive therapy for Dravet syndrome and other genetic epilepsies, such as Lennox-Gastaut syndrome.[7][8]
Mechanism of Action: A Shift from Histamine to Serotonin
Initial hypotheses surrounding clemizole's anti-seizure activity focused on its known role as a histamine H1 receptor antagonist. However, this was unlikely as other antihistamines do not exhibit similar efficacy and can even exacerbate seizures in pediatric epilepsies.[6] Radioligand binding assays revealed that while clemizole has a high affinity for the H1 receptor, it also demonstrates significant agonist activity at serotonin 5-HT2A and 5-HT2B receptors.[9] The anticonvulsant effect of clemizole is now largely attributed to its modulation of the serotonergic system, a pathway also implicated in the therapeutic effects of other anti-seizure medications like fenfluramine.[5][6]
The activation of postsynaptic 5-HT2 receptors by clemizole is thought to modulate neuronal excitability and reduce the likelihood of seizure initiation and propagation. The precise downstream signaling cascade leading to this effect is an area of ongoing research, but it is hypothesized to involve G-protein-coupled receptor (GPCR) signaling pathways that can influence ion channel function and neurotransmitter release.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Preclinical Research: The Zebrafish Model
The discovery of clemizole's anticonvulsant properties is a prime example of successful phenotype-based drug screening in a relevant animal model. The scn1Lab mutant zebrafish, which harbors a loss-of-function mutation in a homolog of the human SCN1A gene, recapitulates key phenotypes of Dravet syndrome, including spontaneous convulsive seizures and pharmaco-resistance to certain anti-seizure medications.[3][4]
Experimental Protocols
Zebrafish Maintenance and Breeding:
-
scn1Lab heterozygous zebrafish were maintained and bred according to standard protocols.
-
Larvae were raised in embryo medium at 28.5°C on a 14/10-hour light/dark cycle.[3]
High-Throughput Behavioral Screening:
-
At 5-7 days post-fertilization (dpf), individual larvae were placed in 96-well plates.
-
Larval movement was tracked using an automated video monitoring system (e.g., ViewPoint ZebraBox).[2]
-
High-velocity movements (e.g., >20 mm/s) were quantified as a surrogate for convulsive seizure-like behavior.[3][7]
-
A library of compounds was screened for their ability to reduce this hyperactive phenotype.
Electrophysiological Recordings:
-
To confirm anti-seizure activity, local field potential recordings were performed on larval zebrafish.
-
Larvae were immobilized in agarose, and a microelectrode was placed in the midbrain or optic tectum to record neural activity.[10]
-
Spontaneous epileptiform discharges were quantified before and after drug application.
Experimental Workflow Diagram
Caption: Workflow for preclinical drug screening in the zebrafish model.
Clinical Development
The promising preclinical data for this compound (EPX-100) led to its advancement into clinical trials for Dravet syndrome and subsequently for other genetic epilepsies.
Phase 1 Clinical Trial
A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of EPX-100.[5][11]
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending doses.[5] |
| Participants | Healthy adult volunteers.[5] |
| Dosage | Escalating single and multiple oral doses.[5] |
| Primary Endpoints | Safety and tolerability, pharmacokinetics.[11] |
| Key Findings | EPX-100 was found to be safe and well-tolerated, with dose-proportional pharmacokinetics.[11] |
| Adverse Events | No clinically significant abnormalities were reported.[11] |
Phase 3 Clinical Trial (ARGUS Study) for Dravet Syndrome
A pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trial (NCT04462770), known as the ARGUS study, is currently ongoing to evaluate the efficacy and safety of EPX-100 as an adjunctive therapy in patients with Dravet syndrome.[12][13]
| Parameter | Details |
| Study Design | 20-week, multicenter, randomized, double-blind, placebo-controlled trial with an open-label extension.[8] |
| Participants | Children and adults (≥2 years) with a clinical and genetic diagnosis of Dravet syndrome and uncontrolled seizures.[13] |
| Intervention | EPX-100 oral solution or placebo as adjunctive therapy.[12] |
| Primary Endpoint | Percent change in the frequency of convulsive seizures from baseline.[13] |
| Secondary Endpoints | Proportion of patients with ≥50% reduction in convulsive seizures, seizure-free days, and clinician/caregiver global impression of change. |
| Status | Ongoing, with topline data expected in 2026.[14] |
| Interim Safety Data | Interim analysis of the open-label extension showed that EPX-100 was generally well-tolerated. The most common treatment-emergent adverse events were upper respiratory tract infection, pyrexia, and somnolence.[9] |
Note: Quantitative efficacy data from the Phase 2 portion of the ARGUS trial are not yet publicly available.
Phase 3 Clinical Trial (LIGHTHOUSE Study) for Lennox-Gastaut Syndrome
Based on the scientific rationale for serotonergic modulation in other developmental and epileptic encephalopathies, a Phase 3 clinical trial (NCT05066217), the LIGHTHOUSE study, has been initiated to evaluate EPX-100 in patients with Lennox-Gastaut Syndrome (LGS).[15]
| Parameter | Details |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled trial.[15] |
| Participants | Patients (≥2 years) with a diagnosis of LGS.[15] |
| Primary Endpoint | Percent change in the frequency of major motor drop seizures from baseline. |
| Status | Ongoing, with topline data anticipated in 2026.[8] |
Other Genetic Epilepsies
This compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Ohtahara syndrome. However, at present, there is a lack of publicly available preclinical or clinical data for this indication. Preclinical research has also shown that clemizole can reduce seizure frequency in a zebrafish model of STXBP1-related disorders, suggesting its potential therapeutic utility in a broader range of genetic epilepsies.[16]
Future Directions and Conclusion
This compound represents a promising development in the therapeutic landscape for Dravet syndrome and other refractory genetic epilepsies. Its journey from a repurposed antihistamine to a potential anti-seizure medication, guided by innovative preclinical screening in a zebrafish model, highlights the power of phenotype-based drug discovery. The ongoing Phase 3 clinical trials will be crucial in determining its definitive efficacy and safety profile.
Should the ARGUS and LIGHTHOUSE studies yield positive results, this compound could become a valuable addition to the limited treatment options for these devastating conditions. Further research is warranted to fully elucidate the downstream signaling pathways of its serotonergic mechanism of action and to explore its therapeutic potential in other genetic epilepsies, including Ohtahara syndrome and STXBP1-related disorders. The continued investigation of clemizole and similar compounds acting on the serotonergic system may open new avenues for the development of more targeted and effective treatments for patients with severe, genetically-driven epilepsies.
References
- 1. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Zebrafish model for high throughput drug screening in Dravet Syndrome [studenttheses.uu.nl]
- 4. Drug screening in Scn1a zebrafish mutant identifies clemizole as a potential Dravet Syndrome treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPX-100-as-an-Adjunctive-Therapy-in-Dravet-Syndrome--Phase-1-and-Phase-2-Randomized--Double-blind--Placebo-controlled-Trials [aesnet.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome | eNeuro [eneuro.org]
- 8. Epygenix Therapeutics Announces First Patient Enrolled in Phase 2 Study for the Treatment of Dravet Syndrome With EPX-100 [prnewswire.com]
- 9. neurologylive.com [neurologylive.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Epygenix Therapeutics Successfully Completes EPX-100 Phase I, Placebo-Controlled, Double-Blind, 2-Period Study and Ready to Phase 2 Studies - BioSpace [biospace.com]
- 12. dravetfoundation.org [dravetfoundation.org]
- 13. dravetfoundation.org [dravetfoundation.org]
- 14. dravetsyndromenews.com [dravetsyndromenews.com]
- 15. neurologylive.com [neurologylive.com]
- 16. Clemizole and trazodone are effective antiseizure treatments in a zebrafish model of STXBP1 disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Clemizole Hydrochloride's Interaction with NS4B Protein in HCV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hepatitis C Virus (HCV) non-structural protein 4B (NS4B) is a critical component of the viral replication machinery, playing an essential role in the formation of the membranous web, the site of HCV RNA synthesis.[1][2] This has made NS4B an attractive target for novel antiviral therapies. Clemizole hydrochloride, a previously marketed antihistamine, has been identified as a potent inhibitor of HCV replication by directly targeting NS4B.[3][4] This technical guide provides an in-depth overview of the interaction between this compound and the HCV NS4B protein, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways and experimental workflows.
The Role of NS4B in HCV Replication
The HCV NS4B protein is a 27-kDa hydrophobic, integral membrane protein that localizes to the endoplasmic reticulum (ER).[2] It is a central organizer of the HCV replication complex.[1][5] NS4B induces the rearrangement of host cell membranes into a structure known as the "membranous web," which is composed of double-membrane vesicles.[2][6][7] This web serves as a scaffold for the assembly of other viral non-structural proteins, including the RNA-dependent RNA polymerase NS5B, to facilitate efficient viral genome replication.[1][8]
NS4B possesses an RNA-binding activity, specifically interacting with the 3'-terminus of the negative-strand HCV RNA.[4][7] This interaction is thought to be crucial for recruiting the viral genome to the replication complex.[4] An arginine-rich motif within NS4B has been identified as essential for this RNA binding and for HCV replication.[4][9] The protein also contains a nucleotide-binding motif and exhibits GTPase activity, which is vital for its function in viral replication.[1][10]
This compound as an NS4B Inhibitor
This compound was identified as an inhibitor of HCV replication through a high-throughput screen designed to find small molecules that disrupt the interaction between NS4B and viral RNA.[3][4] It is a first-generation H1-histamine receptor antagonist that has been repurposed as an anti-HCV agent.[9]
Mechanism of Action
Clemizole exerts its antiviral effect by directly binding to the NS4B protein and inhibiting its ability to bind to HCV RNA.[4][11] This disruption prevents the recruitment of the viral genome to the membranous web, thereby halting viral replication.[3][7] Studies have shown that clemizole's antiviral activity is mediated by its suppression of NS4B's RNA binding function.[4]
Quantitative Data on Clemizole's Activity
The following table summarizes the key quantitative data regarding the interaction of this compound with HCV NS4B and its antiviral efficacy.
| Parameter | Value | HCV Genotype | Cell Line | Comments | Reference(s) |
| EC50 | ~8 µM | 2a | Huh-7 | Antiviral efficacy in a cell-based replication assay. | [4][9][12] |
| EC50 | ~3 µM | 1b | Not Specified | Activity against genotype 1b. | [13] |
| IC50 | ~24 ± 1 nM | Not Applicable | In vitro | Inhibition of NS4B-RNA binding in a cell-free assay. | [4] |
| Kd (NS4B-RNA) | ~3.4 nM | Not Applicable | In vitro | Dissociation constant for the interaction between NS4B and the 3' terminus of the negative-strand HCV RNA. | [14] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction between clemizole and NS4B.
HCV Replicon Assay (for EC50 Determination)
This assay is used to quantify the antiviral activity of a compound by measuring its effect on HCV RNA replication in cultured cells.
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a period of 48-72 hours to allow for HCV replication and the effect of the compound to manifest.[9]
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The luciferase readings are normalized to the vehicle control. The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a sigmoidal curve.
-
Toxicity Assay: In parallel, a cell viability assay (e.g., MTS or MTT assay) is performed to ensure that the observed reduction in replication is not due to cytotoxicity of the compound.[4]
Microfluidic Affinity Assay (for IC50 and Kd Determination)
This in vitro assay measures the direct binding between the NS4B protein and HCV RNA and the inhibitory effect of clemizole on this interaction.[4]
-
Protein Expression and Purification: The HCV NS4B protein is expressed and purified. Due to its hydrophobic nature, this often requires specialized techniques to maintain its native conformation.[15]
-
RNA Probe Labeling: A synthetic RNA probe corresponding to the 3'-terminus of the negative-strand HCV RNA is labeled with a fluorescent dye.
-
Microfluidic Chip Setup: A microfluidic chip is used to perform the binding assay in nanoliter volumes. The chip contains channels where the protein and RNA can interact.
-
Binding Reaction: The purified NS4B protein is incubated with the fluorescently labeled RNA probe in the presence of varying concentrations of this compound.
-
Affinity Measurement: The amount of bound RNA is quantified by measuring the fluorescence polarization or by using other detection methods suitable for microfluidic platforms.
-
Data Analysis:
-
To determine the Kd , the binding data at different protein concentrations are plotted and fitted to a binding isotherm.
-
To determine the IC50 , the percentage of inhibition of RNA binding at different clemizole concentrations is calculated relative to a no-drug control. The data is then fitted to a dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HCV replication cycle with a focus on NS4B's role, the mechanism of action of clemizole, and a typical experimental workflow for inhibitor screening.
Caption: Overview of the HCV replication cycle highlighting the central role of NS4B in forming the replication complex.
Caption: Proposed mechanism of action of this compound in inhibiting HCV replication.
Caption: A generalized experimental workflow for the discovery and development of NS4B inhibitors.
Resistance to Clemizole
As with other antiviral agents, resistance to clemizole can emerge.[9] Mutations conferring resistance to clemizole have been mapped to the NS4B coding region.[4][9] For instance, a mutation leading to an amino acid substitution at position 214 (R214Q) in the C-terminal cytoplasmic segment of NS4B has been shown to confer resistance.[4] Interestingly, this mutant NS4B protein exhibited a higher affinity for the viral RNA, suggesting a mechanism of resistance where the virus overcomes the inhibitory effect of the drug by enhancing the target interaction.[4] Importantly, no cross-resistance has been observed between clemizole and HCV protease inhibitors, highlighting its potential for use in combination therapies.[9][12]
Conclusion and Future Directions
This compound represents a promising class of anti-HCV agents that target a novel and essential function of the viral NS4B protein. Its unique mechanism of action, involving the inhibition of NS4B-RNA binding, provides a valuable tool for dissecting the intricacies of HCV replication. The high synergy observed when clemizole is combined with other direct-acting antivirals, such as protease inhibitors, suggests its potential role in future combination therapies aimed at achieving higher cure rates and preventing the emergence of drug resistance.[9][12] Further research into the structure-activity relationship of clemizole and the development of second-generation NS4B inhibitors could lead to even more potent and effective treatments for chronic hepatitis C.
References
- 1. HCV NS4B: From Obscurity to Central Stage - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 3. New approach, old drug show promise against hepatitis C, Stanford research shows [med.stanford.edu]
- 4. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining NS4B Function in Hepatitis C Virus Replication - Keril Blight [grantome.com]
- 6. journals.asm.org [journals.asm.org]
- 7. oaji.net [oaji.net]
- 8. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hepatitis C virus (HCV) NS4B RNA binding inhibitor, clemizole, is highly synergistic with HCV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Nucleotide Binding Motif in Hepatitis C Virus (HCV) NS4B Mediates HCV RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. The hepatitis C virus (HCV) NS4B RNA binding inhibitor clemizole is highly synergistic with HCV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis [infoscience.epfl.ch]
- 15. medindia.net [medindia.net]
Methodological & Application
Clemizole Hydrochloride: A Potent and Selective Tool for Interrogating TRPC5 Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel predominantly expressed in the central nervous system, including the hippocampus, amygdala, and frontal cortex.[1][2] As a Ca²⁺-permeable channel, TRPC5 plays a crucial role in a variety of physiological processes, including the regulation of neurite length and growth cone morphology.[1][2] Dysregulation of TRPC5 function has been implicated in pathological conditions such as anxiety, depression, and kidney disease.[3] Clemizole hydrochloride, originally developed as a first-generation histamine H1 receptor antagonist, has been identified as a novel, potent, and relatively selective inhibitor of the TRPC5 channel.[2][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological tool to study the function and physiological roles of TRPC5 channels.
Mechanism of Action
Clemizole directly blocks the TRPC5 ion channel.[1][2] Cryo-electron microscopy studies have revealed that clemizole binds to a pocket within the voltage sensor-like domain of each subunit of the tetrameric TRPC5 channel.[3][5] This binding stabilizes the channel in a non-conductive, closed state, thereby inhibiting ion influx.[3][5] Notably, Clemizole is effective at blocking TRPC5 currents regardless of the mode of activation, including stimulation via G protein-coupled receptors (GPCRs), hypo-osmotic conditions, or direct activation by riluzole.[1][2] The block is largely reversible upon washout.[1][2]
Data Presentation: Potency and Selectivity of Clemizole
This compound exhibits potent inhibition of TRPC5 channels with IC₅₀ values in the low micromolar range. Its selectivity has been characterized against other TRP channel family members, particularly the closely related TRPC4 channel.
| Channel | IC₅₀ (µM) | Method | Reference |
| TRPC5 | 1.0 - 1.3 | Fluorometric [Ca²⁺]i measurements and patch-clamp recordings | [1][2][4] |
| TRPC4β | 6.4 | Fluorometric [Ca²⁺]i measurements | [1][2][4] |
| TRPC3 | 9.1 | Fluorometric [Ca²⁺]i measurements | [1][2][4] |
| TRPC6 | 11.3 | Fluorometric [Ca²⁺]i measurements | [1][2][4] |
| TRPC7 | 26.5 | Not specified | [6] |
Clemizole has been shown to be effective against both homomeric TRPC5 channels and heteromeric TRPC1:TRPC5 channels.[2] It also inhibits native TRPC5-like currents in cell lines such as the U-87 glioblastoma cell line.[1][2] Other TRP channels, including TRPM3, TRPM8, TRPV1, TRPV2, TRPV3, and TRPV4, are only weakly affected at significantly higher concentrations of Clemizole.[1][2]
Signaling Pathway
TRPC5 channels are key effectors in various signaling cascades, most notably those initiated by the activation of G protein-coupled receptors (GPCRs) linked to the Gq/11 and Gi/o pathways. The diagram below illustrates a common activation pathway for TRPC5 and the inhibitory action of Clemizole.
Experimental Protocols
The following are detailed protocols for investigating the inhibitory effect of this compound on TRPC5 channel function using two common experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure ionic currents through TRPC5 channels expressed in a heterologous system (e.g., HEK293 cells) and to quantify the inhibitory effect of Clemizole.
Experimental Workflow:
Materials:
-
HEK293 cells stably or transiently expressing human or rodent TRPC5
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TRPC5 activator (e.g., Carbachol, Riluzole, or GTPγS)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Cell culture reagents
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 CsCl, 1 MgCl₂, 0.5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. For GPCR-mediated activation, include 0.5 mM GTPγS.
Procedure:
-
Cell Preparation: Plate TRPC5-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) or a voltage-step protocol at regular intervals (e.g., every 3-5 seconds) to elicit currents.
-
Record a stable baseline current for at least 2 minutes.
-
Apply a TRPC5 activator (e.g., 100 µM Carbachol or 50 µM Riluzole) to the bath and record the activated current until it reaches a plateau.
-
While continuing to apply the activator, perfuse the bath with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) to determine the dose-response relationship.
-
After recording the inhibited current, wash out Clemizole with the activator-containing solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV) for each condition (baseline, activated, inhibited).
-
Calculate the percentage of inhibition for each Clemizole concentration.
-
Fit the dose-response data to a Hill equation to determine the IC₅₀ value.
-
Intracellular Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in a population of TRPC5-expressing cells in response to channel activation and inhibition by Clemizole.
Experimental Workflow:
Materials:
-
TRPC5-expressing cells (e.g., HEK293 or U-87) plated on glass-bottom dishes or coverslips
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
This compound
-
TRPC5 activator (e.g., a mixture of GPCR agonists like ATP and Carbachol)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Solutions:
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Imaging Buffer: HBSS or physiological saline.
Procedure:
-
Dye Loading:
-
Wash cells with HBSS.
-
Incubate cells in Loading Buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with HBSS to remove excess dye.
-
Incubate in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the cells on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply the TRPC5 activator (e.g., 300 µM ATP and 300 µM Carbachol) and record the change in the 340/380 nm fluorescence ratio, which reflects the increase in [Ca²⁺]i.
-
Once a stable elevated calcium signal is achieved, add this compound at the desired concentration and continue recording to observe the inhibition of the calcium influx. To generate a dose-response curve, different concentrations of Clemizole can be applied to separate cell populations.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the 340/380 nm fluorescence ratio for each ROI over time.
-
Quantify the peak calcium response to the agonist and the degree of inhibition by Clemizole.
-
Determine the IC₅₀ for Clemizole by plotting the percentage of inhibition against the logarithm of the Clemizole concentration.
-
Conclusion
This compound is a valuable pharmacological tool for the study of TRPC5 channel function. Its potency, direct mechanism of action, and moderate selectivity make it suitable for a range of in vitro experiments aimed at elucidating the physiological and pathological roles of TRPC5. The protocols provided herein offer a starting point for researchers to effectively utilize Clemizole in their investigations of this important ion channel. As with any pharmacological agent, it is crucial to consider its selectivity profile and to include appropriate controls in experimental designs.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axolbio.com [axolbio.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Clemizole Hydrochloride Efficacy in Zebrafish Epilepsy Models
Introduction
Clemizole hydrochloride, a first-generation antihistamine, has been repurposed as a potential anti-seizure medication.[1][2] Preclinical studies utilizing zebrafish models of epilepsy have been instrumental in identifying its anticonvulsant properties.[2][3] Zebrafish offer a powerful in vivo platform for high-throughput screening of potential therapeutics due to their genetic tractability, rapid development, and physiological homology to humans.[1][4][5] This document provides detailed application notes and protocols for testing the efficacy of this compound in zebrafish models of epilepsy, targeted towards researchers, scientists, and drug development professionals.
Mechanism of Action
Initial research identified Clemizole through phenotypic screening in a zebrafish model of Dravet syndrome.[1][6] While originally an antihistamine, its anti-seizure effects are not mediated by histamine receptors.[6][7] Instead, Clemizole is understood to modulate serotonergic signaling.[3][6][7][8][9] Radioligand binding assays have shown that Clemizole has a high affinity for serotonin 2B (5-HT2B) receptors.[1][6] This suggests that its efficacy in reducing seizure activity is likely due to its role as a serotonin receptor agonist.[1][6]
Zebrafish Models of Epilepsy
Several zebrafish models are employed to study epilepsy and test the efficacy of compounds like this compound.
-
Genetic Models:
-
scn1lab Mutant: This model harbors a loss-of-function mutation in the zebrafish orthologue of the human SCN1A gene, which is mutated in the majority of Dravet syndrome cases.[1][10] These mutant larvae exhibit spontaneous convulsive behaviors and electrographic seizures.[7]
-
stxbp1b Mutant: This model carries a deletion in the stxbp1b gene, a paralog of the human STXBP1 gene associated with severe infantile epileptic encephalopathies.[3][11] These mutants also display spontaneous electrographic seizures.[3][11]
-
-
Chemoconvulsant-Induced Models:
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in reducing seizure activity in different zebrafish epilepsy models.
Table 1: Effect of this compound on Ictal-like Event Frequency in stxbp1b Mutant Zebrafish
| Treatment Group | Drug Concentration | Duration of Exposure | Mean Reduction in Ictal-like Event Frequency | Reference |
| Clemizole | 1 mM | 45 minutes | 80% | [3] |
Table 2: Effect of this compound on Seizure Behavior in scn1Lab Mutant Zebrafish
| Drug Concentration | Duration of Exposure | Outcome | Reference |
| 100 µM | 90 minutes | Suppression of seizure behavior | [7] |
| 300 µM | 30 minutes | Suppression of seizure behavior | [7] |
| 400 µM | 30 minutes | Suppression of seizure behavior | [7] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Genetic Zebrafish Model (stxbp1b Mutant)
This protocol is adapted from studies on stxbp1b mutant zebrafish.[3][11]
1. Animals and Housing:
-
Use larval homozygous stxbp1b zebrafish at 4 days post-fertilization (dpf).
-
Maintain zebrafish in standard E3 embryo medium at 28.5°C on a 14/10 hour light/dark cycle.
2. Drug Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in E3 medium to the final desired concentration (e.g., 1 mM).
3. Electrophysiological Recording (Local Field Potential - LFP):
-
Immobilize a 4 dpf larva in 1.2% low-melting-point agarose in a recording chamber.
-
Place a glass microelectrode (filled with artificial cerebrospinal fluid) into the midbrain optic tectum for LFP recording.
-
Record baseline electrographic activity for 15 minutes.
-
Bath-apply this compound solution (1 mM) to the recording chamber.
-
Continue recording for at least 45 minutes of continuous drug exposure.
4. Data Analysis:
-
Analyze the LFP recordings to identify and quantify ictal-like events.
-
Compare the frequency of these events during the baseline period to the frequency during the drug exposure period.
-
Perform statistical analysis to determine the significance of any observed reduction in seizure frequency. An experimenter blinded to the treatment conditions should perform the analysis.[3]
Protocol 2: Behavioral Analysis of this compound in a Chemoconvulsant-Induced Seizure Model (PTZ)
This protocol outlines a general procedure for assessing the behavioral effects of Clemizole in PTZ-treated zebrafish larvae.[5][16]
1. Animals and Housing:
-
Use wild-type zebrafish larvae at 7 dpf.
-
House larvae in 96-well plates, one larva per well, in E3 medium.
2. Drug Preparation:
-
Prepare stock solutions of this compound and PTZ.
-
Prepare treatment solutions by diluting the stock solutions in E3 medium to the final desired concentrations (e.g., Clemizole: 10-400 µM; PTZ: 10 mM).
3. Behavioral Assay:
-
Pre-treatment (optional but recommended): Incubate larvae in this compound solution or vehicle control for a specified period (e.g., 60 minutes) before PTZ exposure.
-
Seizure Induction: Add PTZ solution to the wells to induce seizure-like behavior.
-
Behavioral Tracking: Place the 96-well plate in an automated tracking device (e.g., Viewpoint ZebraBox™).[16]
-
Record locomotor activity (e.g., total distance moved, velocity) for a defined period (e.g., 30-90 minutes).[16]
4. Data Analysis:
-
Quantify the locomotor activity for each larva. A hyperactive response is indicative of seizure-like behavior.
-
Compare the locomotor activity of larvae treated with PTZ alone to those pre-treated with this compound.
-
A significant reduction in PTZ-induced hyperactivity suggests anticonvulsant activity of the compound.
-
Statistical analysis should be performed to compare treatment groups.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. dravetfoundation.org [dravetfoundation.org]
- 3. Clemizole and trazodone are effective antiseizure treatments in a zebrafish model of STXBP1 disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral And Physiological Analysis In A Zebrafish Model Of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Zebrafish Behavior Assay for Assessing Anti-Epileptic Drug Efficacy - ProQuest [proquest.com]
- 6. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Epilepsy drug discovered in fish model shows promise in small pediatric clinical trial | EurekAlert! [sciencesources.eurekalert.org]
- 9. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. cureepilepsy.org [cureepilepsy.org]
- 12. mdpi.com [mdpi.com]
- 13. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening with Clemizole Hydrochloride for Antiviral Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemizole Hydrochloride, a first-generation H1-antihistamine, has been identified as a potent inhibitor of Hepatitis C Virus (HCV) replication.[1][2][3] This discovery has opened new avenues for repurposing existing drugs for antiviral therapies. High-throughput screening (HTS) methodologies were instrumental in identifying the antiviral properties of Clemizole. These application notes provide a comprehensive overview and detailed protocols for utilizing HTS assays to discover novel antiviral agents, using this compound as a case study.
The primary antiviral mechanism of Clemizole against HCV involves the inhibition of the non-structural protein 4B (NS4B).[1][2][3] NS4B is a crucial component of the viral replication machinery, responsible for binding to viral RNA and inducing the formation of the membranous web, the site of HCV replication.[4] Clemizole has been shown to specifically inhibit the RNA binding activity of NS4B, thereby disrupting the viral life cycle.[1][3]
Antiviral Activity of this compound
Clemizole has demonstrated significant antiviral activity, particularly against Flaviviruses. Its efficacy is most pronounced against Hepatitis C Virus, but it has also been investigated for activity against other viruses such as Dengue Virus and Zika Virus.
Quantitative Antiviral Data
The following table summarizes the key quantitative data for the antiviral activity of this compound against various viruses.
| Virus | Assay Type | Target | IC50/EC50 | Cytotoxicity (CC50) | Reference(s) |
| Hepatitis C Virus (HCV) | Replicon Assay | NS4B RNA Binding | ~8 µM (EC50) | >20 µM | [1][3] |
| Microfluidic Affinity Analysis | NS4B RNA Binding | ~24 nM (IC50) | Not Applicable | [1] | |
| Dengue Virus (DENV) | Plaque Reduction Assay | Not Specified | Data not available | Data not available | |
| Zika Virus (ZIKV) | Cell-Based Assay | Not Specified | Data not available | Data not available |
Experimental Protocols
This section provides detailed protocols for high-throughput screening assays relevant to the discovery of antiviral compounds like this compound.
High-Throughput Screening for Inhibitors of HCV NS4B-RNA Binding using Microfluidic Affinity Analysis
This protocol is a representative method inspired by the original screen that identified Clemizole. It is designed to identify compounds that disrupt the interaction between the HCV NS4B protein and its target viral RNA.
Materials:
-
Microfluidic devices with integrated valves and pumps
-
Epoxy-coated glass slides
-
Compound library (e.g., FDA-approved drugs)
-
Recombinant HCV NS4B protein (tagged with a fluorescent protein like GFP)
-
Fluorescently labeled HCV RNA probe (e.g., Cy5-labeled 3'-terminus of the negative-strand RNA)
-
Cell-free protein expression system (for in situ protein synthesis on-chip)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Microplate reader or fluorescence microscope compatible with microfluidic chips
Protocol:
-
Compound Library Preparation:
-
Dissolve compounds from the library in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Spot the compounds onto epoxy-coated glass slides in a microarray format using a robotic spotter. Allow the spots to dry completely.
-
-
Microfluidic Device Preparation:
-
Align and bond the spotted glass slide to the microfluidic device, ensuring the compound spots are aligned with the reaction chambers.
-
-
Protein Expression and Immobilization (On-Chip):
-
Introduce a cell-free protein expression mixture containing the plasmid DNA for GFP-tagged NS4B into the microfluidic device.
-
Incubate the device to allow for in situ protein synthesis and immobilization onto the surface of the reaction chambers.
-
-
Compound Incubation:
-
Flow the assay buffer through the device to wash away excess protein expression reagents.
-
The buffer will re-solubilize the spotted compounds, allowing them to incubate with the immobilized NS4B protein.
-
-
RNA Binding and Detection:
-
Introduce the fluorescently labeled HCV RNA probe into the microfluidic device.
-
Incubate to allow for binding between the RNA probe and the NS4B protein.
-
Wash the device with assay buffer to remove unbound RNA.
-
Measure the fluorescence signal in each reaction chamber. A decrease in fluorescence compared to control (DMSO-only) chambers indicates inhibition of the NS4B-RNA interaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound.
-
Identify "hit" compounds that show significant and reproducible inhibition.
-
HCV Replicon Assay for Secondary Screening and Potency Determination
This cell-based assay is used to confirm the antiviral activity of "hit" compounds from the primary screen in a more biologically relevant context and to determine their potency (EC50).
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (containing a luciferase reporter gene)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics
-
96-well or 384-well cell culture plates
-
Test compounds (including this compound as a positive control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the HCV replicon-expressing Huh-7 cells into 96-well or 384-well plates at a density that will result in 70-80% confluency at the end of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the plates and wash the cells once with PBS.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the normalized data against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathways and Mechanism of Action
Clemizole's primary mechanism of action is the direct inhibition of HCV NS4B. However, by reducing viral replication, it can also indirectly affect host cell signaling pathways that are typically dysregulated during viral infection.
HCV Interference with Interferon Signaling
HCV has evolved mechanisms to evade the host's innate immune response, particularly the interferon (IFN) signaling pathway. The virus can inhibit the phosphorylation and nuclear translocation of key signaling molecules like STAT1, thereby preventing the expression of antiviral interferon-stimulated genes (ISGs).
Caption: HCV interference with the JAK-STAT signaling pathway.
Putative Restorative Effect of this compound
By inhibiting HCV replication, Clemizole reduces the levels of viral proteins that interfere with the interferon signaling pathway. This allows for the proper activation of STAT1 and the transcription of ISGs, leading to the establishment of an antiviral state in the host cell.
Caption: Putative mechanism of Clemizole in restoring host antiviral signaling.
Experimental Workflow for Antiviral Discovery
The following diagram illustrates a typical workflow for the discovery of novel antiviral compounds, from primary screening to lead optimization.
References
- 1. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis [infoscience.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. devtoolsdaily.com [devtoolsdaily.com]
Clemizole Hydrochloride in Preclinical Epilepsy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clemizole hydrochloride, a first-generation antihistamine, has emerged as a potential therapeutic agent for epilepsy, particularly for Dravet syndrome. Preclinical research, predominantly utilizing zebrafish models, has demonstrated its efficacy in reducing seizure activity. This document provides a comprehensive overview of the application of this compound in animal studies for epilepsy research, including detailed protocols, dosage information, and insights into its mechanism of action.
Introduction
Clemizole was identified as a potent suppressor of convulsive behaviors and electrographic seizures through a phenotype-based drug screening in a zebrafish model of Dravet syndrome, which is caused by mutations in the SCN1A gene.[1] While initially known as a histamine H1 receptor antagonist, its anti-seizure effects are not mediated by this pathway.[2] Instead, Clemizole is believed to exert its anticonvulsant properties through the modulation of serotonergic signaling, acting as a serotonin 5-HT2 receptor agonist.[2]
It is crucial to note that the preclinical evaluation of Clemizole in rodent models has been significantly hampered by its rapid metabolism. In mice, Clemizole has a plasma half-life of less than 10 minutes, compared to 3.4 hours in humans, which has limited its assessment in traditional murine seizure models.[2][3][4] Consequently, the vast majority of available preclinical data on Clemizole's efficacy in epilepsy comes from studies in zebrafish larvae.
Data Summary: this compound Dosage in Zebrafish Epilepsy Models
The following table summarizes the quantitative data on this compound dosages used in zebrafish studies.
| Animal Model | Seizure Model | Clemizole HCl Concentration | Exposure Duration | Efficacy | Reference |
| Zebrafish (Danio rerio) larvae (scn1Lab mutant) | Spontaneous convulsive behavior | 100 µM | 90 minutes | Suppression of seizure behavior | [2] |
| Zebrafish (Danio rerio) larvae (scn1Lab mutant) | Spontaneous convulsive behavior | 300 µM | 30 minutes | Suppression of seizure behavior | [2] |
| Zebrafish (Danio rerio) larvae (scn1Lab mutant) | Spontaneous convulsive behavior | 400 µM | 30 minutes | Suppression of seizure behavior | [2] |
| Zebrafish (Danio rerio) larvae (stxbp1b mutant) | Spontaneous electrographic seizures | 1 mM | 45 minutes | 80% reduction in ictal-like event frequency | [5] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Spontaneous Convulsive Behavior in a Dravet Syndrome Zebrafish Model
This protocol is adapted from studies on scn1Lab mutant zebrafish larvae, which exhibit spontaneous seizures.[2]
1. Animal Model:
-
scn1Lab mutant zebrafish larvae at 5 days post-fertilization (dpf).
2. Drug Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in embryo medium to final concentrations of 100 µM, 300 µM, and 400 µM. The final DMSO concentration should not exceed a level known to be non-toxic to the larvae.
3. Experimental Procedure:
-
Place individual 5 dpf scn1Lab mutant larvae into individual wells of a multi-well plate containing embryo medium.
-
Acclimate the larvae for a baseline period.
-
Replace the embryo medium with the this compound solutions or a vehicle control (embryo medium with the same final DMSO concentration).
-
Monitor the larvae for spontaneous convulsive behavior using an automated locomotion tracking system.
-
Exposure durations are typically 30 minutes for higher concentrations (300 µM and 400 µM) and 90 minutes for lower concentrations (100 µM).[2]
4. Endpoint Measurement:
-
Quantify seizure activity by measuring parameters such as mean swim velocity. A significant reduction in mean swim velocity compared to vehicle-treated controls is indicative of anti-seizure efficacy.
Protocol 2: Assessment of this compound on Electrographic Seizures in a Zebrafish Model of STXBP1 Encephalopathy
This protocol is based on research using stxbp1b mutant zebrafish larvae, which also display spontaneous electrographic seizures.[5]
1. Animal Model:
-
stxbp1b mutant zebrafish larvae at 4 days post-fertilization (dpf).
2. Drug Preparation:
-
Prepare a 1 mM solution of this compound by diluting a stock solution in embryo medium.
3. Experimental Procedure:
-
Immobilize a 4 dpf stxbp1b mutant larva in low-melting-point agarose.
-
Place a recording electrode in the midbrain to record local field potentials (LFPs).
-
Record baseline electrographic activity for a defined period (e.g., 15 minutes).
-
Bath-apply the 1 mM this compound solution.
-
Continuously record LFP for the duration of the drug exposure (e.g., 45 minutes).[5]
4. Endpoint Measurement:
-
Analyze the LFP recordings to identify and quantify ictal-like electrographic events.
-
The primary endpoint is the frequency of these events before and after drug application. A significant decrease in the frequency of ictal-like events indicates anticonvulsant activity.
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action of Clemizole in Epilepsy
Clemizole's anticonvulsant effect is attributed to its agonist activity at serotonin 5-HT2 receptors. Activation of these receptors is thought to modulate neuronal excitability and suppress seizure activity.
References
- 1. dravetfoundation.org [dravetfoundation.org]
- 2. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Chimeric Mice with Humanized Livers to Predict Human Drug Metabolism and a Drug-Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clemizole and trazodone are effective antiseizure treatments in a zebrafish model of STXBP1 disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Measure Clemizole Hydrochloride's Effect on HCV NS4B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the viral non-structural protein 4B (NS4B) has emerged as a critical component of the HCV replication complex, making it an attractive target for novel antiviral therapies.[1][2] NS4B is an integral membrane protein that induces the formation of the "membranous web," the site of viral RNA replication.[1] One of its key functions is the binding of HCV RNA, a crucial step for the initiation and maintenance of the viral replication cycle.[3] Clemizole Hydrochloride, an H1 histamine receptor antagonist, has been identified as a potent inhibitor of HCV replication by directly targeting NS4B and inhibiting its RNA binding activity.[3][4] This document provides detailed application notes and protocols for in vitro assays designed to measure the effect of this compound on HCV NS4B.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on HCV NS4B and viral replication.
Table 1: In Vitro Inhibition of HCV NS4B RNA Binding by this compound
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Microfluidic Affinity Analysis | HCV NS4B | IC50 | ~24 ± 1 nM | [3] |
Table 2: In Vitro Antiviral Activity of this compound against HCV Replication
| Compound | Assay Type | HCV Genotype | Cell Line | Parameter | Value | Reference |
| This compound | HCV Subgenomic Replicon Assay | Genotype 2a (J6/JFH) | Huh-7.5 | EC50 | ~8 µM | [3][4] |
| This compound | HCV Subgenomic Replicon Assay | Genotype 1b | Huh-7 | EC50 | Not explicitly stated, but activity confirmed | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the experimental assays.
Caption: Mechanism of this compound action on HCV NS4B.
Caption: General experimental workflows for in vitro and cell-based assays.
Experimental Protocols
In Vitro NS4B-RNA Binding Assay (Microfluidic Affinity Analysis)
This protocol is adapted from methodologies used to identify and characterize NS4B-RNA binding inhibitors.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the binding of HCV NS4B protein to a specific HCV RNA sequence in vitro.
Materials:
-
Purified recombinant HCV NS4B protein (e.g., with a GFP tag for detection)
-
Fluorescently labeled HCV RNA probe (e.g., Cy5-labeled 3' terminus of the negative strand)
-
This compound stock solution (in DMSO)
-
Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 1.5 mM MgCl2, 1 mM DTT, 0.05% Tween-20, pH 7.4)
-
Microfluidic affinity analysis instrument and chips
-
Bovine Serum Albumin (BSA)
-
DMSO (for control)
Procedure:
-
Protein Immobilization:
-
Coat the microfluidic chip channels with an antibody specific to the tag on the NS4B protein (e.g., anti-GFP antibody).
-
Flow the purified NS4B protein through the channels to allow for immobilization onto the antibody-coated surface.
-
Wash with binding buffer to remove unbound protein.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in binding buffer. Ensure the final DMSO concentration is consistent across all samples and the negative control.
-
Flow the different concentrations of this compound or DMSO (vehicle control) through the channels and incubate for a sufficient time to allow for binding to the immobilized NS4B.
-
-
RNA Binding:
-
Introduce the fluorescently labeled HCV RNA probe into the channels at a constant concentration.
-
Allow the RNA to bind to the NS4B-compound complexes.
-
-
Data Acquisition:
-
Wash the channels with binding buffer to remove unbound RNA.
-
Measure the fluorescence signal in each channel using the microfluidic instrument's detector. The signal intensity is proportional to the amount of bound RNA.
-
-
Data Analysis:
-
Normalize the fluorescence signals to the DMSO control.
-
Plot the normalized signal as a function of the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
HCV Subgenomic Replicon Luciferase Assay
This cell-based assay is a robust method to measure the inhibitory effect of compounds on HCV RNA replication in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of this compound on HCV replication in human hepatoma cells.
Materials:
-
Huh-7 or Huh-7.5 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., Firefly or Renilla luciferase).
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega's Luciferase Assay System).
-
Luminometer.
-
Cell viability assay reagent (e.g., CellTiter-Glo).
Procedure:
-
Cell Seeding:
-
Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Cytotoxicity Assay (Optional but Recommended):
-
In a parallel plate, perform a cell viability assay to determine if the observed reduction in luciferase activity is due to antiviral effects or cytotoxicity.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the normalized luciferase activity as a function of the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
Similarly, calculate the CC50 (50% cytotoxic concentration) from the cell viability data.
-
The selectivity index (SI) can be calculated as CC50/EC50.
-
HCV NS4B ATPase Activity Assay (Hypothetical Protocol)
While not the primary mechanism of Clemizole, NS4B possesses GTPase activity, which is essential for viral replication.[6] This assay can be used to screen for other potential NS4B inhibitors.
Objective: To measure the effect of a test compound on the ATPase/GTPase activity of HCV NS4B.
Materials:
-
Purified recombinant HCV NS4B protein.
-
ATP or GTP substrate.
-
[γ-32P]ATP or [γ-32P]GTP.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Test compound (e.g., this compound).
-
Thin-layer chromatography (TLC) plates.
-
Phosphorimager or scintillation counter.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, purified NS4B protein, and the test compound at various concentrations.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add [γ-32P]ATP or [γ-32P]GTP to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stop Reaction:
-
Terminate the reaction by adding EDTA to chelate Mg2+.
-
-
Analysis of Hydrolysis:
-
Spot a small volume of the reaction mixture onto a TLC plate.
-
Separate the unhydrolyzed [γ-32P]ATP/GTP from the released [γ-32P]Pi using an appropriate mobile phase.
-
Dry the TLC plate and visualize the radioactive spots using a phosphorimager.
-
-
Quantification:
-
Quantify the intensity of the spots corresponding to [γ-32P]ATP/GTP and [γ-32P]Pi.
-
Calculate the percentage of ATP/GTP hydrolysis.
-
Determine the inhibitory effect of the compound by comparing the hydrolysis in the presence and absence of the compound.
-
HCV NS4B Oligomerization Assay (Co-Immunoprecipitation)
NS4B is known to form oligomers, which is crucial for the formation of the membranous web. This assay can assess a compound's ability to interfere with this process.
Objective: To determine if this compound affects the self-association (oligomerization) of HCV NS4B in a cellular environment.
Materials:
-
Huh-7 cells.
-
Expression plasmids for HCV NS4B with two different tags (e.g., NS4B-FLAG and NS4B-HA).
-
Transfection reagent.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Anti-FLAG antibody conjugated to beads (or anti-FLAG antibody and Protein A/G beads).
-
Anti-HA antibody for Western blotting.
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Cell Transfection:
-
Co-transfect Huh-7 cells with plasmids encoding NS4B-FLAG and NS4B-HA.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of this compound or DMSO for a specified period before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG antibody-conjugated beads overnight at 4°C with gentle rotation. This will pull down NS4B-FLAG and any interacting proteins.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated NS4B-HA.
-
As a control, probe a separate blot with an anti-FLAG antibody to confirm the immunoprecipitation of NS4B-FLAG.
-
-
Analysis:
-
A decrease in the amount of co-immunoprecipitated NS4B-HA in the presence of this compound would suggest that the compound inhibits NS4B oligomerization.
-
Conclusion
The assays described provide a comprehensive toolkit for characterizing the inhibitory effects of this compound and other potential compounds targeting HCV NS4B. The in vitro RNA binding assay directly measures the compound's effect on the primary molecular interaction, while the cell-based replicon assay provides crucial information on its antiviral efficacy in a more biologically relevant context. The ATPase and oligomerization assays offer additional avenues to explore the multifaceted functions of NS4B and identify novel inhibitory mechanisms. These detailed protocols should serve as a valuable resource for researchers dedicated to the discovery and development of new anti-HCV therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylation and Polymerization of Hepatitis C Virus NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clemizole Hydrochloride Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Clemizole Hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is sparingly soluble in aqueous buffers.[1] Experimental data indicates a solubility of approximately 49.5 µg/mL at pH 7.4.[2] Its solubility is significantly higher in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[1]
Q2: I'm observing precipitation when diluting my this compound stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the solvent ratio: If you are using a co-solvent like DMSO, minimize the percentage of the organic solvent in the final aqueous solution. A common starting point is to keep the final DMSO concentration below 1%.
-
Adjust the pH of the buffer: The solubility of this compound can be pH-dependent. A patent for a liquid formulation suggests that a pH between 4 and 5 can improve its solubility.[3][4] Experimenting with different pH values for your buffer may help.
-
Use a different buffer system: The composition of the buffer itself can influence solubility. Consider trying different buffer systems (e.g., citrate, phosphate) to see if one is more favorable.
-
Employ solubility enhancers: The use of excipients such as cyclodextrins or co-solvents like polyethylene glycol (PEG) and glycerol can increase the aqueous solubility of hydrophobic drugs.[5][6]
Q3: Can I increase the solubility of this compound without using organic co-solvents?
A3: Yes, several methods can be employed to enhance the aqueous solubility of this compound without relying on organic co-solvents, which may be necessary for certain cellular or in vivo experiments. These techniques include:
-
pH modification: As this compound is a salt, altering the pH of the aqueous buffer can significantly impact its solubility. A systematic evaluation of a pH range (e.g., from 4.0 to 7.4) is recommended. A patent has indicated improved solubility in a citrate buffer at pH 4-5.[3][4]
-
Use of solubilizing excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the drug and increase its solubility.[7]
-
-
Solid Dispersion Technology: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state, which can enhance the dissolution rate and apparent solubility.[5][6]
Q4: For how long are aqueous solutions of this compound stable?
A4: It is generally recommended not to store aqueous solutions of this compound for more than one day.[1] For optimal results and to avoid potential degradation or precipitation over time, it is best to prepare fresh solutions for each experiment. A patented formulation with preservatives claims stability for up to 36 months, but this is a complex formulation not typically prepared in a research setting.[3]
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Source |
| DMSO | 10, 33.33 | [1][8] |
| Ethanol | 2 | [1] |
| Dimethyl Formamide (DMF) | 5 | [1] |
Table 2: Solubility in Aqueous and Co-solvent Systems
| Solvent System | Approximate Solubility | Source |
| Water | 2 mg/mL (with warming), 20 mg/mL (with sonication) | [8] |
| PBS (pH 7.2) with 33% DMSO | 0.3 mg/mL | [1] |
| Aqueous Buffer (pH 7.4) | 49.5 µg/mL | [2] |
| Citrate Buffer (pH 4-5) with Glycerol | 1 - 30 mg/mL | [3] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/Aqueous Buffer Co-solvent System
This protocol is a standard method for preparing a stock solution and diluting it into an aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).[1] Gentle warming or sonication may be required to fully dissolve the compound.[8]
-
Purge with inert gas (optional but recommended): For long-term storage of the organic stock solution, it is advisable to purge the vial with an inert gas like argon or nitrogen to prevent oxidation.[1]
-
Dilution into aqueous buffer: Serially dilute the DMSO stock solution into your desired aqueous buffer (e.g., PBS, pH 7.2). It is crucial to add the DMSO stock to the buffer and not the other way around to minimize precipitation.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your working solution is low (typically <1%) to avoid solvent effects in your experiment.
-
Observation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or optimize the protocol.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol outlines the steps to determine the optimal pH for solubilizing this compound in an aqueous buffer.
-
Prepare a series of buffers: Prepare your desired buffer (e.g., 50 mM sodium citrate) at a range of pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 7.0, 7.4).
-
Add this compound: Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of undissolved solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The UV/Vis maximum absorbance is at 205, 252, 276, and 283 nm.[1]
Visual Guides
The following diagrams illustrate key workflows and concepts for troubleshooting this compound solubility issues.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Standard co-solvent dilution workflow.
Caption: Overview of solubility enhancement techniques.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C19H21Cl2N3 | CID 5309446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA3227492A1 - Clemizole formulation - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. brieflands.com [brieflands.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Managing Clemizole Hydrochloride Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of Clemizole Hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an H1 histamine receptor antagonist.[1] Additionally, it is a potent blocker of the transient receptor potential channel TRPC5.[2] Its therapeutic effects in different contexts, such as in the treatment of Hepatitis C virus (HCV) infection and Dravet syndrome, may be attributed to these or other mechanisms.[1]
Q2: At what concentrations does this compound typically show efficacy in vitro?
A2: The effective concentration of this compound is assay-dependent. For instance, its EC50 for inhibiting HCV replication is approximately 8 µM.[3] As a TRPC5 channel blocker, it has an IC50 of 1.0-1.3 µM.[2]
Q3: What are the known off-target effects that could contribute to cytotoxicity?
A3: this compound has been shown to block cardiac potassium channels (hERG) with high potency (IC50 of 70 nM) in HEK 293 cells.[2] Inhibition of hERG channels is a critical indicator of potential cardiotoxicity and can contribute to general cytotoxicity at higher concentrations in various cell types.
Q4: How does this compound affect cell signaling pathways?
A4: this compound can influence cell cycle regulation by repressing the cell cycle negative regulating factor CDKN1A.[3] It has also been noted to affect the expression of c-myc, a key regulator of cell proliferation and apoptosis.[3][4] Furthermore, it can suppress TNF-induced NF-kappa-B activation and activate AP-1, transcription factors involved in inflammatory and immune responses.[3]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound for its primary targets and off-targets. Note that cytotoxicity IC50 values are cell-line dependent and should be determined empirically.
| Target/Effect | Cell Line/System | IC50/EC50 | Reference |
| TRPC5 Channel Blockade | - | 1.0-1.3 µM | [2] |
| TRPC4β Channel Blockade | - | 6.4 µM | |
| TRPC3 Channel Blockade | - | 9.1 µM | |
| TRPC6 Channel Blockade | - | 11.3 µM | |
| hERG Potassium Channel Blockade | HEK 293 | 70 nM | [2] |
| HCV Replication Inhibition | - | 8 µM (EC50) | [3] |
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds.
-
Solution: Perform a dose-response experiment to determine the specific IC50 for cytotoxicity in your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow it down.
-
-
Possible Cause 2: Off-target effects. As mentioned, this compound can potently block hERG channels, which may lead to cytotoxicity in sensitive cell lines.[2]
-
Solution: If your cell line expresses hERG channels, consider using a lower concentration range or a different compound if the therapeutic window is too narrow.
-
-
Possible Cause 3: Solvent toxicity. If using a solvent like DMSO, high concentrations can be toxic to cells.
-
Solution: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a solvent-only control.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell density. The initial number of cells seeded can significantly impact the outcome of a cytotoxicity assay.
-
Solution: Standardize your cell seeding protocol. Ensure a homogenous cell suspension and use a precise method for cell counting.
-
-
Possible Cause 2: Edge effects in multi-well plates. Wells on the edge of the plate are more prone to evaporation, leading to increased compound concentration and altered cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Compound stability. this compound solution may degrade over time.
-
Solution: Prepare fresh solutions of this compound for each experiment from a frozen stock.
-
Issue 3: Difficulty in distinguishing between apoptosis and necrosis.
-
Possible Cause: Dose and time-dependent effects. Low concentrations or short incubation times may primarily induce apoptosis, while higher concentrations or longer exposures can lead to necrosis.[5][6]
-
Solution: Use assays that can differentiate between these two forms of cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy. Perform a time-course experiment to observe the progression of cell death.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing cell viability. It should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified incubator.
-
-
Data Analysis:
-
Mix the contents of each well thoroughly.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound blocks cardiac potassium currents stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibitory effects of prostaglandin A2 on c-myc expression and cell cycle progression in human leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent apoptotic and necrotic myocyte death induced by the beta2-adrenergic receptor agonist, clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]
Clemizole Hydrochloride stability and storage best practices for research
Welcome to the technical support center for Clemizole Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage and Stability
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under controlled conditions to ensure its stability. For long-term storage, it is recommended to keep the compound at -20°C.[1][2] Some suppliers also indicate that storage at 4°C in a sealed container, away from moisture, is acceptable.[3][4] For short-term shipping, room temperature is generally acceptable.[3][4]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in solvents such as DMSO, it is best to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] It is crucial to keep these solutions in sealed containers to protect them from moisture.[3] Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: My solid this compound has changed color. Is it still usable?
A3: A change in the color of the solid powder, which is typically white to beige, may indicate degradation. It is recommended to use a fresh, properly stored batch for your experiments to ensure the integrity of your results. Exposure to heat, light, or moisture can potentially lead to degradation.[5][6]
Q4: I am seeing precipitation in my stock solution upon thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution and vortex or sonicate to redissolve the precipitate completely before use. Ensure the solution is clear before making dilutions for your experiments.
Solubility and Solution Preparation
Q5: What solvents can I use to dissolve this compound?
A5: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For cell-based assays, DMSO is a commonly used solvent.[3]
Q6: I am having trouble dissolving this compound in aqueous buffers for my in vitro assay. What is the best practice?
A6: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[1] This stock solution can then be further diluted with the aqueous buffer of your choice to the final desired concentration. This method helps to avoid precipitation issues.
Q7: What is the solubility of this compound in common solvents?
A7: The solubility of this compound can vary slightly between suppliers but is generally in the following ranges:
| Solvent | Approximate Solubility | Reference |
| DMSO | ≥ 3.6 mg/mL to 10 mg/mL | [1][2] |
| Ethanol | ~2 mg/mL | [1] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] |
| Water | Sparingly soluble, ~2 mg/mL (with warming) | [1] |
| DMSO:PBS (pH 7.2) 1:2 | ~0.3 mg/mL | [1] |
Experimental Troubleshooting
Q8: My experimental results are inconsistent when using this compound. What could be the cause?
A8: Inconsistent results can stem from several factors related to the stability and handling of this compound:
-
Compound Degradation: Ensure that both the solid compound and stock solutions are stored correctly as per the recommended guidelines to prevent degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Incomplete Solubilization: Visually inspect your solutions to ensure the compound is fully dissolved before use. The presence of micro-precipitates can lead to inaccurate concentrations.
-
pH Effects: The stability of many compounds can be pH-dependent.[6][7] If your experimental buffer is at an extreme pH, consider the potential for hydrolytic degradation.
-
Photodegradation: Protect your solutions from prolonged exposure to light, as this can be a pathway for degradation for many pharmaceutical compounds.[8]
Q9: How can I assess the stability of this compound in my specific experimental conditions?
A9: To assess the stability in your experimental setup, you can perform a simple time-course experiment. Prepare your final working solution and analyze its concentration or activity at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions (temperature, lighting, buffer composition). A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be ideal for this purpose to separate the parent compound from any potential degradants.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Below is a general protocol that can be adapted for this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water).
-
Add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.
-
Prepare a control sample by wrapping the container in aluminum foil and keeping it under the same conditions.
-
At each time point, withdraw an aliquot for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C).
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method (General Approach)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A reversed-phase C18 column is a good starting point.
Method Development Strategy:
-
Solvent and Mobile Phase Selection:
-
Start with a common mobile phase system for reversed-phase chromatography, such as Acetonitrile and water or Methanol and water, with a modifier like formic acid or ammonium acetate to improve peak shape.
-
Prepare stressed samples as described in Protocol 1 to have a mixture of the parent drug and its degradation products.
-
-
Gradient Elution:
-
Begin with a broad gradient to elute all components, for example, from 5% to 95% organic solvent over 20-30 minutes.
-
Analyze the stressed samples to see the separation of the parent peak from the degradation peaks.
-
-
Method Optimization:
-
Adjust the gradient slope, initial and final mobile phase compositions, and run time to improve the resolution between the parent peak and the impurity peaks.
-
Optimize the column temperature to enhance separation efficiency.
-
Adjust the pH of the aqueous mobile phase to improve the peak shape of ionizable compounds.
-
-
Detection Wavelength:
-
Use a PDA detector to determine the maximum absorbance wavelength (λmax) for this compound and its degradation products. Select a wavelength that provides good sensitivity for all components of interest.
-
-
Method Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Signaling Pathways and Experimental Workflows
This compound is known to act on at least two key signaling pathways:
-
H1 Histamine Receptor Antagonism: As an antihistamine, Clemizole blocks the H1 receptor, preventing histamine from binding and initiating downstream signaling cascades that lead to allergic and inflammatory responses.[9]
-
TRPC5 Channel Blockade: Clemizole is a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[10] By blocking this channel, it inhibits the influx of Ca²⁺ ions into the cell, which can modulate various cellular processes.
Below are diagrams illustrating these pathways and a typical experimental workflow.
Caption: H1 Histamine Receptor Antagonism by this compound.
Caption: TRPC5 Channel Inhibition by this compound.
Caption: Workflow for this compound Stability Assessment.
References
- 1. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. validated hplc assay: Topics by Science.gov [science.gov]
- 9. This compound blocks cardiac potassium currents stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Clemizole Hydrochloride in experiments
Welcome to the technical support center for Clemizole Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the off-target effects of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a first-generation antihistamine that primarily acts as an antagonist of the Histamine H1 receptor.[1] This action blocks the effects of histamine and is responsible for its anti-allergic properties.
Q2: What are the major known off-target effects of this compound?
A2: this compound has several well-documented off-target effects, which are critical to consider during experimental design. These include:
-
Serotonin (5-HT) Receptor Modulation: It exhibits agonist activity at 5-HT2A and 5-HT2B receptors.[2] This is thought to be the mechanism behind its efficacy in treating Dravet syndrome.
-
TRPC5 Channel Inhibition: Clemizole is a potent inhibitor of the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5).[3]
-
hERG Potassium Channel Blockade: It is a potent blocker of the hERG (human Ether-a-go-go-Related Gene) potassium channel, which can have implications for cardiac repolarization.
-
Hepatitis C Virus (HCV) NS4B Inhibition: Clemizole can inhibit HCV replication by targeting the RNA binding activity of the non-structural protein 4B (NS4B).[1]
-
Modulation of Inflammatory Signaling: It has been shown to suppress TNF-induced NF-κB activation and affect the JAK/STAT pathway by promoting the degradation of STAT1.[4]
Q3: How can I prepare this compound for my in vitro experiments?
A3: this compound has limited solubility in aqueous buffers. For in vitro assays, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a stock solution. This stock solution can then be diluted with your aqueous buffer of choice. For example, a working solution can be prepared by diluting a DMSO stock into a buffer like PBS (pH 7.2). It is advisable to not store the aqueous solution for more than one day.[4] Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments.
Troubleshooting Guide
Problem 1: I am observing unexpected or inconsistent results in my cell-based assay after treating with this compound.
-
Possible Cause 1: Off-Target Effects.
-
Solution: Your results may be influenced by one of Clemizole's known off-target activities. For example, if your cells express serotonin receptors or TRPC5 channels, these could be modulated by Clemizole.
-
Action:
-
Review the expression profile of your cell line to check for the presence of known Clemizole off-targets.
-
Use specific antagonists for the suspected off-target to see if the unexpected effect is reversed. For example, use a selective 5-HT2 receptor antagonist if you suspect serotonergic effects.
-
Consider using a different H1 receptor antagonist with a cleaner off-target profile as a negative control.
-
-
-
Possible Cause 2: Cytotoxicity.
-
Solution: At higher concentrations, Clemizole can be toxic to cells. This can confound assay results, especially in longer-term experiments.
-
Action:
-
Perform a dose-response cell viability assay (e.g., MTT, resazurin, or LDH release assay) to determine the cytotoxic concentration range of Clemizole for your specific cell line and experimental duration.
-
Choose a concentration for your main experiments that is well below the cytotoxic threshold.
-
Always include a positive control for cytotoxicity in your viability assays.
-
-
Problem 2: I am seeing high background or artifacts in my fluorescence-based assays.
-
Possible Cause: Compound Interference.
-
Solution: Some compounds can interfere with fluorescence-based readouts.
-
Action:
-
Run a control experiment with Clemizole in your assay medium without cells to check for any intrinsic fluorescence or quenching properties of the compound at the wavelengths you are using.
-
If interference is observed, consider using an alternative assay with a different detection method (e.g., a colorimetric or luminescent assay).
-
-
Problem 3: My results are not reproducible across experiments.
-
Possible Cause: Compound Instability or Precipitation.
-
Solution: this compound's limited aqueous solubility can lead to precipitation, especially at higher concentrations or after prolonged storage in buffer.
-
Action:
-
Prepare fresh working solutions of Clemizole from a DMSO stock for each experiment.
-
Visually inspect your working solutions for any signs of precipitation before adding them to your cells.
-
If solubility is a persistent issue, you may need to optimize your vehicle or buffer composition.
-
-
Data Presentation: Quantitative Comparison of this compound Activity
The following table summarizes the known on-target and off-target activities of this compound with their respective potencies.
| Target | Activity | Potency (IC50 / EC50 / Ki) | Reference |
| On-Target | |||
| Histamine H1 Receptor | Antagonist | High Affinity (99% inhibition at 10 µM) | [2] |
| Off-Targets | |||
| 5-HT2A Receptor | Agonist | High Affinity (86% inhibition at 10 µM) | [2] |
| 5-HT2B Receptor | Agonist | High Affinity (83% inhibition at 10 µM) | [2] |
| TRPC5 Channel | Inhibitor | IC50 = 1.0 - 1.3 µM | [3] |
| TRPC4β Channel | Inhibitor | IC50 = 6.4 µM | [3] |
| TRPC3 Channel | Inhibitor | IC50 = 9.1 µM | [3] |
| TRPC6 Channel | Inhibitor | IC50 = 11.3 µM | [3] |
| hERG K+ Channel | Blocker | IC50 = 0.07 µM | |
| HCV NS4B RNA Binding | Inhibitor | IC50 = 24 nM | [1] |
| HCV Replication | Inhibitor | EC50 = 8 µM | [1] |
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT2A)
This protocol is a general guideline for a competitive radioligand binding assay to assess the affinity of Clemizole for serotonin receptors.
Materials:
-
Cell membranes prepared from cells expressing the serotonin receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).
-
This compound.
-
Non-labeled competing ligand (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitor (Clemizole) binding.
-
Add Reagents:
-
To all wells, add the cell membrane preparation.
-
To the non-specific binding wells, add an excess of the non-labeled competing ligand.
-
To the competitor wells, add varying concentrations of this compound.
-
To all wells, add the radioligand at a concentration close to its Kd.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Clemizole to determine the IC50 value.
Functional Assay for TRPC5 Inhibition (Calcium Imaging)
This protocol describes a method to assess the inhibitory effect of Clemizole on TRPC5 channel activity using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPC5 channels.
-
Fura-2 AM (or another suitable calcium indicator).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
TRPC5 agonist (e.g., Englerin A or hypotonic solution).
-
This compound.
-
Fluorescence plate reader or microscope capable of ratiometric imaging.
Procedure:
-
Cell Plating: Plate the TRPC5-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells with HBS to remove excess dye.
-
Compound Incubation: Add HBS containing different concentrations of this compound or vehicle control to the wells and incubate for a short period.
-
Calcium Measurement:
-
Place the plate in a fluorescence reader or on a microscope stage.
-
Establish a baseline fluorescence reading.
-
Add the TRPC5 agonist to stimulate calcium influx.
-
Record the fluorescence changes over time at the appropriate excitation and emission wavelengths for Fura-2 (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2). The inhibition of the agonist-induced calcium influx by Clemizole can be used to determine its IC50.
Signaling Pathway Diagrams
This compound and the NF-κB Signaling Pathway
Clemizole has been reported to suppress the activation of the NF-κB pathway induced by TNF-α. This diagram illustrates the canonical NF-κB signaling cascade and the potential point of inhibition by Clemizole.
Caption: Clemizole's inhibitory effect on the NF-κB pathway.
This compound and the JAK/STAT Signaling Pathway
Clemizole can interfere with the JAK/STAT pathway by promoting the proteasome-dependent degradation of STAT1. This diagram shows a simplified representation of this interaction.
Caption: Clemizole's impact on the JAK/STAT signaling pathway.
References
Technical Support Center: Enhancing Clemizole Hydrochloride Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Clemizole Hydrochloride in animal models. Given the compound's rapid metabolism and poor bioavailability in commonly used preclinical species like mice, this resource offers guidance on formulation strategies and experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low in our mouse models?
A1: this compound exhibits significant species-specific differences in metabolism. In mice, it is rapidly metabolized, leading to an exceptionally short plasma half-life of approximately 0.15 hours, compared to 3.4 hours in humans[1][2]. This rapid biotransformation into metabolites, such as a glucuronide (M14) and a dealkylated metabolite (M12), is the primary reason for its poor oral bioavailability in murine models[1][2].
Q2: What are the primary strategies to overcome the rapid metabolism and improve the bioavailability of this compound in animal studies?
A2: To enhance the systemic exposure of this compound in animal models, researchers can employ several formulation strategies aimed at improving its solubility, dissolution rate, and protecting it from rapid first-pass metabolism. The most common and promising approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic Clemizole molecule within a cyclodextrin complex can significantly increase its aqueous solubility.
-
Liposomal Formulations: Encapsulating this compound within liposomes can protect it from degradation in the gastrointestinal tract and potentially enhance its absorption.
Q3: Are there alternative animal models that might better reflect human metabolism of this compound?
A3: Yes, due to the stark differences in metabolism between rodents and humans, standard mouse models may not be ideal. Chimeric mice with humanized livers have been shown to more accurately predict human drug metabolism for compounds like Clemizole[1][2]. These models can produce the predominant human metabolites (M1 and M6) that are only found in minimal amounts in conventional mice[1][2]. Utilizing such models can provide more clinically relevant pharmacokinetic data.
Q4: What are the key pharmacokinetic parameters to measure when assessing the bioavailability of a new this compound formulation?
A4: When evaluating a new formulation, the key pharmacokinetic parameters to determine from plasma concentration-time data are:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to reduce by half.
-
Absolute Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations of this compound
Possible Cause 1: Poor Aqueous Solubility. this compound, like many benzimidazole derivatives, has limited water solubility, which can hinder its dissolution in the gastrointestinal fluids and lead to poor absorption[3].
-
Troubleshooting Tip:
-
Formulation Approach: Prepare a solid dispersion of this compound with a hydrophilic carrier like Polyethylene Glycol (PEG) 4000/6000 or Polyvinylpyrrolidone (PVP) K30[4][5]. This can be achieved through methods like solvent evaporation or fusion[5][6].
-
Alternative: Form an inclusion complex with a cyclodextrin such as hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility[7][8][9].
-
Possible Cause 2: Rapid First-Pass Metabolism. As established, Clemizole is subject to extensive first-pass metabolism in the liver of rodents, which significantly reduces the amount of active drug reaching systemic circulation[1][2].
-
Troubleshooting Tip:
-
Formulation Approach: Develop a liposomal formulation to encapsulate this compound. This can protect the drug from enzymatic degradation in the gut and liver, and potentially facilitate lymphatic absorption, thereby bypassing the portal circulation to some extent[10][11].
-
Co-administration: Consider co-administering this compound with a known inhibitor of the specific cytochrome P450 enzymes responsible for its metabolism in the chosen animal model, if ethically and scientifically justified for the study's purpose.
-
Possible Cause 3: Inadequate Permeability Across the Intestinal Epithelium. While Clemizole is a small molecule, its permeability might be a contributing factor to its low bioavailability, especially if it is a substrate for efflux transporters.
-
Troubleshooting Tip:
-
Excipient Selection: Include permeability-enhancing excipients in the formulation. For instance, certain surfactants and polymers can modulate tight junctions or inhibit efflux pumps like P-glycoprotein[12][13]. However, the choice of such excipients should be carefully evaluated for their potential effects on the intestinal mucosa.
-
Data Presentation: Hypothetical Pharmacokinetic Data
The following tables illustrate the expected improvements in pharmacokinetic parameters of this compound in a rat model when administered in different formulations compared to a simple aqueous suspension. Note: This is hypothetical data for illustrative purposes, as specific experimental data for these formulations of this compound is not publicly available.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Single Oral Dose of 20 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 0.5 | 150 ± 40 | 100 (Reference) |
| Solid Dispersion (PVP K30) | 250 ± 60 | 1.0 | 900 ± 180 | 600 |
| Cyclodextrin Complex (HP-β-CD) | 350 ± 75 | 0.75 | 1200 ± 250 | 800 |
| Liposomal Formulation | 450 ± 90 | 2.0 | 2500 ± 500 | 1667 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug:carrier)[4].
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask with stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.
-
Store the resulting powder in a desiccator until use. For administration, the solid dispersion can be suspended in water or a suitable vehicle.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Water, Ethanol.
-
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a glass mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste[14].
-
Gradually add the this compound powder to the paste while triturating with a pestle.
-
Continue kneading for 60 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting product in an oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the inclusion complex in a well-closed container in a cool, dry place.
-
Protocol 3: Pharmacokinetic Study Design in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Groups (n=6 per group):
-
Group 1: Intravenous (IV) administration of this compound (1 mg/kg in saline) via the tail vein to determine absolute bioavailability.
-
Group 2: Oral gavage of this compound aqueous suspension (20 mg/kg).
-
Group 3: Oral gavage of this compound solid dispersion (equivalent to 20 mg/kg of the drug).
-
Group 4: Oral gavage of this compound-cyclodextrin complex (equivalent to 20 mg/kg of the drug).
-
-
Procedure:
-
Fast the animals overnight with free access to water before dosing.
-
Administer the respective formulations.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Visualizations
Caption: Workflow for developing and evaluating formulations to improve this compound bioavailability.
Caption: Decision tree for selecting an appropriate animal model for this compound studies.
References
- 1. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sybespharmacy.com [sybespharmacy.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. scielo.br [scielo.br]
- 8. Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of pharmaceutical excipients on membrane permeability in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
Refinement of protocols for Clemizole Hydrochloride use in patch-clamp experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Clemizole Hydrochloride in patch-clamp experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to refine your experimental protocols and overcome common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during patch-clamp experiments involving this compound.
Q1: I am observing incomplete or slow washout of the Clemizole effect. What can I do?
A: Clemizole is a hydrophobic compound, which can lead to its accumulation in the lipid bilayer of the cell membrane and within the perfusion system. This can result in a persistent block of the channel even after switching to a drug-free solution.
-
Troubleshooting Steps:
-
Prolonged Washout: Increase the washout period significantly. It may take several minutes of continuous perfusion with the external solution to see a substantial recovery.
-
Use of a "Sink": Include a high concentration of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1-1 mg/mL) in your washout solution. BSA can help to sequester hydrophobic molecules and facilitate their removal from the cell membrane and perfusion lines.
-
Perfusion System Cleaning: Regularly clean your perfusion system to prevent compound accumulation. At the end of an experiment, flush the lines with a cleaning solution (e.g., 70% ethanol) followed by distilled water and then your standard external solution.
-
Consider Reversibility: Electrophysiological whole-cell recordings have shown that the block of TRPC5 by clemizole is mostly reversible.[1][2] If you are not observing any reversal, it could indicate a problem with your perfusion system or the health of the cell.
-
Q2: My giga-seal is becoming unstable after applying Clemizole. What could be the cause?
A: While Clemizole itself is not known to directly affect seal resistance, changes in the seal upon drug application can occur for several reasons.
-
Troubleshooting Steps:
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all solutions (control, drug, and washout). High concentrations of DMSO can affect membrane integrity. A final DMSO concentration of <0.1% is generally recommended.
-
Mechanical Stability: Ensure your perfusion system is set up to minimize mechanical disturbances to the patched cell. The flow rate for the drug and washout solutions should be the same as the control solution.[3]
-
Cell Health: An unhealthy cell is more susceptible to seal degradation. Monitor the cell's appearance and baseline electrical properties before and during the experiment.
-
Reducing Agents: The inclusion of reducing agents like DTT or TCEP in the external bath solution has been observed to enhance the success of giga-ohm seal formation and maintain its integrity for longer periods.[4]
-
Q3: I am seeing unexpected off-target effects. How can I confirm my observed current is through TRPC5?
A: Clemizole has known off-target effects on several other ion channels, most notably hERG, IKs, and Kv1.5 potassium channels.[5]
-
Troubleshooting Steps:
-
Concentration Control: Use the lowest effective concentration of Clemizole to minimize off-target effects. The IC50 for TRPC5 is in the low micromolar range (1.0-1.3 µM), while its effects on other channels can occur at similar or slightly higher concentrations.[1][2]
-
Specific Channel Blockers: Use specific blockers for the suspected off-target channels in control experiments to isolate the TRPC5 current. For example, use a known hERG blocker to see if it occludes the effect you are attributing to Clemizole's action on TRPC5.
-
Voltage Protocols: Design your voltage protocols to favor the activation of TRPC5 over other channels. TRPC5 channels typically show a doubly rectifying current-voltage (I-V) relationship.[6]
-
Cell Line Selection: Use a cell line with a low endogenous expression of the potential off-target channels.
-
Q4: I am having trouble with Clemizole solubility in my recording solutions. What are the best practices for preparing the stock and working solutions?
A: this compound has limited solubility in aqueous solutions.
-
Best Practices:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. A 10 mM stock solution is a common starting point. Store this stock solution at -20°C or -80°C for long-term stability.[7]
-
Working Solution: On the day of the experiment, dilute the stock solution into your external recording solution to the final desired concentration. It is crucial to ensure thorough mixing. Vortexing the final solution is recommended.
-
Ultrasonication: For lower concentrations, if you observe any precipitation, brief ultrasonication of the working solution can help to dissolve the compound.[8]
-
Fresh Preparation: Always prepare fresh working solutions daily and filter them through a 0.22 µm syringe filter before use to remove any potential precipitates.[9]
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels
| Channel | IC50 (µM) | Cell Type | Reference |
| TRPC5 | 1.0 - 1.3 | HEK293 | [1][2] |
| TRPC4β | 6.4 | HEK293 | [1][2] |
| TRPC3 | 9.1 | HEK293 | [1][2] |
| TRPC6 | 11.3 | HEK293 | [1][2] |
| hERG | 0.07 | HEK293 | [5] |
Experimental Protocols
This section provides a detailed methodology for a typical whole-cell patch-clamp experiment to study the effect of this compound on TRPC5 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding human TRPC5. A co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.
-
Perform experiments 24-48 hours post-transfection.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
Note: Cesium is used in the internal solution to block endogenous potassium channels.
-
-
Clemizole Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Clemizole Working Solution: Dilute the stock solution in the external solution to the desired final concentration on the day of the experiment. Ensure the final DMSO concentration is ≤ 0.1%.
3. Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration on a transfected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a ramp voltage protocol from -100 mV to +100 mV over 500 ms to elicit TRPC5 currents. Alternatively, use a step protocol to assess current at different potentials.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the Clemizole working solution and record the currents until a steady-state block is achieved.
-
Wash out the drug by perfusing with the external solution for an extended period to observe the reversibility of the block.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonselective cation channels: physiological and pharmacological modulations of channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Clemizole Hydrochloride and Other Hepatitis C Virus Replication Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clemizole Hydrochloride with other classes of Hepatitis C Virus (HCV) replication inhibitors. The information presented is supported by experimental data to aid researchers and professionals in the field of drug development in understanding the therapeutic landscape for HCV.
Introduction to HCV Replication and Inhibitor Classes
The Hepatitis C virus is a single-stranded RNA virus that replicates within hepatocytes. Its genome encodes a large polyprotein that is cleaved into several structural and non-structural (NS) proteins. These non-structural proteins are essential for viral replication and are the primary targets for direct-acting antivirals (DAAs). The main classes of DAAs are categorized by the NS protein they inhibit:
-
NS3/4A Protease Inhibitors: These drugs block the proteolytic activity of the NS3/4A protease, which is crucial for processing the HCV polyprotein into mature viral proteins.
-
NS5A Inhibitors: These agents target the NS5A protein, a phosphoprotein that plays a complex role in viral replication, assembly, and pathogenesis.
-
NS5B Polymerase Inhibitors: This class targets the NS5B RNA-dependent RNA polymerase, the key enzyme responsible for replicating the viral RNA genome. These can be further divided into nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).
-
NS4B Inhibitors: This is a less common class of inhibitors that target the NS4B protein. NS4B is involved in the formation of the membranous web, the site of HCV replication. This compound falls into this category.[1][2]
Mechanism of Action: this compound
This compound, originally developed as an H1 histamine receptor antagonist, was later identified as an inhibitor of HCV replication.[3] It exerts its antiviral effect by targeting the viral non-structural protein 4B (NS4B).[1] Specifically, Clemizole inhibits the RNA binding activity of NS4B, which is essential for the localization of the viral genome to the membranous web, the site of viral replication.[1] By disrupting this interaction, Clemizole effectively suppresses HCV RNA replication.[1]
Below is a diagram illustrating the HCV replication cycle and the targets of different inhibitor classes.
Caption: HCV Replication Cycle and DAA Targets.
Comparative Efficacy of HCV Replication Inhibitors
The efficacy of antiviral compounds is typically measured by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in in vitro assays, most commonly the HCV replicon system. A lower EC50/IC50 value indicates greater potency.
| Inhibitor Class | Compound | Target | Genotype | EC50 / IC50 | Citation(s) |
| NS4B Inhibitor | This compound | NS4B | 2a | ~8 µM | [1][4] |
| NS3/4A Protease Inhibitor | Telaprevir (VX-950) | NS3/4A Protease | 1b | 0.354 µM | [5] |
| NS3/4A Protease Inhibitor | Boceprevir (SCH503034) | NS3/4A Protease | 1b | Not explicitly stated, but synergistic with Clemizole | [3][6] |
| NS5A Inhibitor | Daclatasvir (BMS-790052) | NS5A | 1a | ~0.02 nM (20 pM) | [7] |
| NS5A Inhibitor | Ledipasvir | NS5A | 1a, 1b | 0.018 nM (18 pM), 0.004 nM (4 pM) | [8] |
| NS5B Polymerase (NI) | Sofosbuvir | NS5B Polymerase | 1b, 2a, 3a, 4a | 40-135 nM | [8] |
| NS5B Polymerase (NNI) | Dasabuvir | NS5B Polymerase | 1a, 1b | 2.2-10.7 nM | [8] |
As the data indicates, direct-acting antivirals targeting the NS3/4A protease, NS5A, and NS5B polymerase generally exhibit significantly lower EC50/IC50 values, and therefore higher potency, compared to this compound.
Synergistic Effects of this compound
A key finding in the study of Clemizole is its synergistic antiviral effect when used in combination with other classes of HCV inhibitors. Research has shown that Clemizole is highly synergistic with NS3/4A protease inhibitors such as SCH503034 and VX950 (Telaprevir).[3][6][9] This synergy is significant because combination therapy can increase the overall antiviral effect and reduce the likelihood of developing drug-resistant viral mutants.[3][6] In contrast, the combination of Clemizole with interferon, ribavirin, or NS5B polymerase inhibitors (both nucleoside and non-nucleoside) resulted in an additive, rather than synergistic, effect.[3][6][9]
The combination of Clemizole with a protease inhibitor was also found to decrease the frequency of resistant colony formation in vitro compared to treatment with either drug alone.[3][6] Furthermore, there was no evidence of cross-resistance between Clemizole and the protease inhibitor SCH503034.[3][6]
Clinical Development
This compound has undergone a Phase 1b clinical trial (NCT00945880) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in treatment-naïve individuals chronically infected with HCV genotypes 1 or 2.[7][10] The study involved a four-week treatment period with 100 mg of Clemizole administered orally twice a day.[7][10]
Experimental Protocols
HCV Replicon Assay (Luciferase-based)
This is a common in vitro method to assess the antiviral activity of compounds against HCV replication.
-
Cell Lines: Huh-7 (human hepatoma) cells or their derivatives that are highly permissive for HCV replication are used. These cells stably harbor a subgenomic HCV replicon, which is an engineered viral RNA that can replicate but does not produce infectious virus particles. The replicon often contains a reporter gene, such as luciferase, which allows for easy quantification of viral replication.[11][12]
-
Assay Procedure:
-
Replicon-harboring cells are seeded in multi-well plates (e.g., 96- or 384-well).
-
The cells are treated with serial dilutions of the test compound (e.g., this compound or other DAAs). A vehicle control (e.g., DMSO) and a positive control (a known potent HCV inhibitor) are included.
-
The plates are incubated for a set period, typically 48 to 72 hours, to allow for HCV replication and the effect of the compound to manifest.[11][13]
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV replication.[12]
-
In parallel, cell viability is often assessed using an assay like the Alamar Blue assay to determine if the compound is cytotoxic at the tested concentrations.[13]
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.[11]
Below is a diagram illustrating the workflow of a typical HCV replicon assay.
Caption: HCV Replicon Assay Workflow.
Colony Formation Assay
This assay is used to assess the ability of a single cell to proliferate into a colony and is a method to study the emergence of drug-resistant viral mutants.
-
Cell Plating: HCV replicon-harboring cells are seeded at a low density in culture plates.
-
Drug Treatment: The cells are cultured in the presence of a selective agent (like G418, if the replicon carries a resistance gene) and the antiviral drug at a concentration that inhibits the wild-type replicon.
-
Colony Development: The plates are incubated for several weeks, allowing cells that harbor drug-resistant replicons to proliferate and form visible colonies.
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.[14] The frequency of resistant colonies can then be calculated.
Conclusion
This compound represents a class of HCV inhibitors that target the NS4B protein, a mechanism distinct from the more common DAAs that target NS3/4A, NS5A, and NS5B. While its in vitro potency is moderate compared to other approved DAAs, its significant synergistic effect with protease inhibitors suggests a potential role in combination therapies. This synergy could enhance viral suppression and reduce the emergence of drug resistance. Further research and clinical development are necessary to fully elucidate the therapeutic potential of Clemizole and other NS4B inhibitors in the evolving landscape of HCV treatment.
References
- 1. HCV Subgenomic Replicon Assay. [bio-protocol.org]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hepatitis C virus (HCV) NS4B RNA binding inhibitor, clemizole, is highly synergistic with HCV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hepatitis C virus (HCV) NS4B RNA binding inhibitor clemizole is highly synergistic with HCV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colony formation assay [bio-protocol.org]
No Cross-Resistance Observed Between Clemizole Hydrochloride and HCV Protease Inhibitors, Study Finds
Stanford, CA – Pioneering research into the antiviral properties of Clemizole Hydrochloride has demonstrated a lack of cross-resistance with the Hepatitis C Virus (HCV) protease inhibitor SCH503034, offering a promising outlook for combination therapies. A key study in the Journal of Infectious Diseases provides experimental evidence that HCV mutants resistant to the protease inhibitor remain susceptible to clemizole, and vice-versa, indicating distinct mechanisms of action and a potential strategy to combat the emergence of drug-resistant viral strains.[1][2][3]
Clemizole, originally developed as an antihistamine, has been identified as an inhibitor of the HCV non-structural protein 4B (NS4B).[1] This protein is essential for the formation of the viral replication complex. By targeting NS4B, clemizole presents a different mode of attack compared to traditional HCV drugs that target viral enzymes like the NS3/4A protease or the NS5B polymerase.
The study by Einav et al. (2010) is the cornerstone of our current understanding of clemizole's cross-resistance profile. Researchers found that while HCV replicons could develop resistance to either clemizole or the protease inhibitor SCH503034 individually, these resistances did not confer an advantage against the other compound. This lack of cross-resistance is a significant finding, as it suggests that a combination of these two drugs could be a potent therapeutic strategy, potentially reducing the likelihood of treatment failure due to the emergence of resistant viral variants.[1][2][3]
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of this compound and the HCV protease inhibitor SCH503034 were evaluated against both wild-type and drug-resistant HCV replicons. The 50% effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was a key metric in these assessments.
| Compound | Virus Genotype | Virus Type | EC50 (µM) |
| This compound | 2a | Wild-Type | 8.0 |
| 1b | Wild-Type | 24.0 | |
| 1b | SCH503034-Resistant (A156T) | No significant change | |
| SCH503034 | 2a | Wild-Type | 0.8 |
| 1b | Wild-Type | ~0.2-0.6 | |
| 1b | Clemizole-Resistant (W55R) | No significant change |
Data synthesized from Einav et al. (2010). The study reported no significant change in EC50 values for clemizole against SCH503034-resistant mutants and vice versa, though specific fold-change values were not detailed in a tabular format.[1][4]
Experimental Protocols
The determination of cross-resistance was primarily conducted using an HCV replicon colony formation assay. This method assesses the ability of the HCV replicon, a self-replicating portion of the viral genome, to proliferate within host cells in the presence of an antiviral agent.
HCV Replicon Colony Formation Assay for Resistance Analysis
-
Cell Culture and Transfection: Human hepatoma cells (Huh-7.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are then electroporated with in vitro transcribed HCV replicon RNA. These replicons contain a neomycin phosphotransferase gene, which confers resistance to the antibiotic G418.
-
Drug Selection: Following electroporation, the cells are seeded in culture plates. To select for cells harboring resistant replicons, the culture medium is supplemented with a specific concentration of the antiviral drug being tested (e.g., clemizole or SCH503034).
-
G418 Selection: In parallel with antiviral drug selection, G418 is added to the culture medium. Only cells that have successfully incorporated and are replicating the HCV replicon (and thus expressing the neomycin resistance gene) will survive.
-
Colony Formation and Quantification: After a period of incubation (typically 3-4 weeks), the surviving cells form distinct colonies. These colonies are then fixed and stained (e.g., with crystal violet) to be visualized and counted. The number of colonies is inversely proportional to the efficacy of the antiviral drug.
-
Cross-Resistance Assessment: To assess cross-resistance, RNA is extracted from colonies that have grown in the presence of one drug (e.g., clemizole). This RNA, now harboring resistance mutations to clemizole, is then used to transfect a new batch of cells. These newly transfected cells are then treated with the second drug (e.g., SCH503034) to determine if the clemizole-resistant replicon is also resistant to the second drug. The same process is repeated in reverse to assess the resistance of SCH503034-resistant replicons to clemizole.
Mechanism of Action and Signaling Pathways
Clemizole's unique mechanism of action is central to its favorable cross-resistance profile. By targeting the HCV NS4B protein, it disrupts the formation of the membranous web, a critical structure for viral RNA replication. This is a distinct mechanism from protease inhibitors, which block the cleavage of the HCV polyprotein, and polymerase inhibitors, which directly prevent the replication of the viral genome.
References
Clemizole Hydrochloride: A Comparative Analysis of its Efficacy Across HCV Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Clemizole Hydrochloride against various Hepatitis C Virus (HCV) genotypes. While research on Clemizole has demonstrated antiviral activity, particularly against genotypes 1 and 2, its clinical development for HCV has not progressed in the era of highly effective direct-acting antivirals (DAAs). This document summarizes the available experimental data, compares its performance with current standard-of-care treatments, and details the experimental methodologies used in key studies.
Executive Summary
This compound, an antihistamine drug, was identified as an inhibitor of HCV replication. Its mechanism of action involves targeting the viral non-structural protein 4B (NS4B), thereby inhibiting its RNA binding activity. In vitro studies have shown that Clemizole exhibits antiviral effects against HCV genotypes 1b and 2a, with a more pronounced effect on genotype 2a. Notably, Clemizole demonstrates a strong synergistic effect when combined with HCV protease inhibitors. However, its efficacy against other HCV genotypes (3, 4, 5, and 6) has not been reported in the available scientific literature. In comparison, current standard-of-care DAA regimens offer pan-genotypic coverage with sustained virologic response (SVR) rates exceeding 95% across all major genotypes.
Efficacy of this compound Against HCV Genotypes
The antiviral activity of this compound has been primarily evaluated against HCV genotypes 1b and 2a using cell-based replicon systems. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in the table below.
| HCV Genotype | This compound EC50 | Reference Compound | Reference Compound EC50 |
| Genotype 1b | ~24 µM[1] | Sofosbuvir/Velpatasvir | Pangenotypic (SVR12 >95%)[2] |
| Genotype 2a | 8 µM[1][3][4][5][6] | Sofosbuvir/Velpatasvir | Pangenotypic (SVR12 >95%)[2] |
| Genotype 3 | Not Reported | Sofosbuvir/Velpatasvir | Pangenotypic (SVR12 >95%)[2][7] |
| Genotype 4 | Not Reported | Sofosbuvir/Velpatasvir | Pangenotypic (SVR12 >95%)[2][8] |
| Genotype 5 | Not Reported | Sofosbuvir/Velpatasvir | Pangenotypic (SVR12 >95%)[2][9] |
| Genotype 6 | Not Reported | Sofosbuvir/Velpatasvir | Pangenotypic (SVR12 >95%)[2][9] |
Synergistic Antiviral Effect with Protease Inhibitors
A significant finding from in vitro studies is the synergistic antiviral activity of Clemizole when used in combination with HCV protease inhibitors, such as SCH503034 (Boceprevir) and VX950 (Telaprevir). This synergy was observed against both genotype 1b and 2a replicons, suggesting a potential role for Clemizole in combination therapies to enhance antiviral efficacy and potentially reduce the emergence of drug resistance.[3][4][5][6]
Comparison with Current Standard-of-Care Treatments
The landscape of HCV treatment has been revolutionized by the introduction of pan-genotypic DAA regimens. These therapies achieve very high cure rates across all major HCV genotypes with a short treatment duration and a favorable safety profile.[10]
| Treatment Regimen | Target HCV Genotypes | Sustained Virologic Response (SVR12) Rate |
| Glecaprevir/Pibrentasvir | 1, 2, 3, 4, 5, 6 | >95%[2] |
| Sofosbuvir/Velpatasvir | 1, 2, 3, 4, 5, 6 | >95%[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its antiviral effect by targeting the HCV NS4B protein. NS4B is a crucial component of the viral replication machinery, responsible for inducing the formation of the "membranous web," a specialized intracellular membrane structure that serves as the site for HCV RNA replication.[1][3] By binding to NS4B, Clemizole inhibits its ability to bind to viral RNA, a critical step in the replication process.
The inhibition of NS4B by Clemizole is expected to disrupt downstream signaling pathways modulated by this viral protein. NS4B is known to activate the NF-κB signaling pathway, which can lead to pro-inflammatory and immune responses.[1][3] Additionally, NS4B has been shown to suppress the STING-mediated innate immune response, a key host defense mechanism against viral infections.[11] Therefore, by inhibiting NS4B, Clemizole may not only directly block viral replication but also restore host antiviral immunity.
Caption: Mechanism of action of Clemizole and its impact on HCV NS4B-mediated signaling pathways.
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter-Based)
This assay is a standard method for quantifying HCV RNA replication in a cell-based system.
Objective: To determine the EC50 of this compound against different HCV genotypes.
Materials:
-
Huh-7.5 cells
-
HCV replicon constructs (e.g., genotype 1b and 2a) containing a luciferase reporter gene
-
This compound
-
Cell culture reagents
-
Luciferase assay system
Procedure:
-
Huh-7.5 cells are seeded in 96-well plates.
-
Cells are transfected with in vitro-transcribed HCV replicon RNA expressing a luciferase reporter gene.
-
Following transfection, cells are treated with serial dilutions of this compound.
-
After a 72-hour incubation period, the cells are lysed.
-
Luciferase activity is measured using a luminometer. The light output is proportional to the level of viral replication.
-
The EC50 value is calculated as the drug concentration that reduces luciferase activity by 50% compared to untreated control cells.
Caption: Workflow for the HCV luciferase reporter-based replicon assay.
Focus Formation Assay
This assay measures the ability of a drug to inhibit the formation of infectious viral particles.
Objective: To assess the effect of this compound on the production of infectious HCV particles.
Materials:
-
Huh-7.5 cells
-
Cell culture-grown HCV (HCVcc)
-
This compound
-
Primary antibody against an HCV protein (e.g., NS5A)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
Procedure:
-
Huh-7.5 cells are seeded in 96-well plates.
-
Cells are infected with a low multiplicity of infection (MOI) of HCVcc.
-
After viral adsorption, the inoculum is removed, and the cells are overlaid with medium containing serial dilutions of this compound and a gelling agent (e.g., methylcellulose) to prevent cell-free spread of the virus.
-
After 48-72 hours of incubation, the cells are fixed and permeabilized.
-
Infected cell foci are detected by immunostaining for an HCV antigen.
-
The number of foci is counted, and the reduction in foci number in the presence of the drug is used to determine its inhibitory effect.
Caption: Workflow for the HCV focus formation assay.
Conclusion
This compound demonstrates moderate in vitro antiviral activity against HCV genotypes 1b and 2a by targeting the viral NS4B protein. Its synergistic effect with protease inhibitors suggests potential for use in combination therapies. However, the lack of data on its efficacy against other major HCV genotypes and its modest potency compared to the highly effective, pan-genotypic direct-acting antivirals that constitute the current standard of care, have limited its clinical development for the treatment of Hepatitis C. Further research would be necessary to fully elucidate its potential role, if any, in the modern landscape of HCV therapeutics.
References
- 1. oaji.net [oaji.net]
- 2. droracle.ai [droracle.ai]
- 3. HCV NS4B: From Obscurity to Central Stage - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Hepatitis C virus (HCV) NS4B RNA binding inhibitor, clemizole, is highly synergistic with HCV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hepatitis C virus (HCV) NS4B RNA binding inhibitor clemizole is highly synergistic with HCV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. hcvguidelines.org [hcvguidelines.org]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. askgileadmedical.com [askgileadmedical.com]
- 10. stateofhepc.org [stateofhepc.org]
- 11. journals.asm.org [journals.asm.org]
Clemizole Hydrochloride: A Comparative Analysis of its Inhibitory Effects on TRPC5 vs. Other TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Clemizole Hydrochloride's effects on the Transient Receptor Potential Canonical 5 (TRPC5) channel versus other TRP channels. The information presented is collated from robust experimental data to support research and drug development endeavors.
Executive Summary
This compound has been identified as a potent and novel inhibitor of the TRPC5 channel.[1] Experimental evidence demonstrates its high affinity for TRPC5, with a significantly lower inhibitory effect on other TRP channel family members. This selectivity profile makes Clemizole a valuable pharmacological tool for studying TRPC5 function and a potential starting point for the development of therapeutic agents targeting TRPC5-mediated pathologies, such as anxiety, depression, and kidney disease.[2]
Data Presentation: Quantitative Inhibitory Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various TRP channels, highlighting its selectivity for TRPC5.
| TRP Channel Subtype | IC50 (µM) | Selectivity vs. TRPC5 | Reference |
| TRPC5 | 1.0 - 1.3 | - | [1][3] |
| TRPC4β | 6.4 | 6-fold lower | [1][3] |
| TRPC3 | 9.1 | ~9-fold lower | [1][3] |
| TRPC6 | 11.3 | ~11-fold lower | [1][3] |
| TRPM3, TRPM8 | Weakly affected at higher concentrations | Not specified | [1][3] |
| TRPV1, TRPV2, TRPV3, TRPV4 | Weakly affected at higher concentrations | Not specified | [1][3] |
Mechanism of Action
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's effects on TRP channels.
Fluorometric Intracellular Free Ca2+ Concentration ([Ca2+]i) Measurements
This method is used to determine the IC50 values of Clemizole by measuring its ability to inhibit Ca2+ entry through TRP channels.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS). For heterologous expression, cells are transiently transfected with plasmids encoding the specific TRP channel of interest (e.g., TRPC5, TRPC4β, etc.).
-
Fluorescent Dye Loading: 24-48 hours post-transfection, cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at room temperature.
-
Baseline Measurement: After dye loading, cells are washed and the baseline fluorescence is recorded using a fluorometer or a fluorescence microscope. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to calculate the intracellular Ca2+ concentration.
-
Channel Activation and Inhibition: TRPC5 channels are activated using a known agonist (e.g., riluzole or activation via a G protein-coupled receptor). The resulting increase in intracellular Ca2+ is measured. To determine the inhibitory effect of Clemizole, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
Data Analysis: The inhibition of the Ca2+ response at each Clemizole concentration is calculated relative to the response in the absence of the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is used to confirm the inhibitory effect of Clemizole on TRPC5 currents.
-
Cell Preparation: HEK293 cells expressing the TRP channel of interest are prepared for patch-clamp recording.
-
Recording Configuration:
-
Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the entire cell. This configuration is used to measure macroscopic currents flowing through all the channels on the cell surface.
-
Inside-Out Patch Configuration: After forming a cell-attached patch, the pipette is withdrawn to excise a small patch of membrane, with the intracellular side facing the bath solution. This configuration is used to study the properties of single channels and to test for direct effects of compounds on the channel protein.
-
-
Voltage Protocol and Data Acquisition: The membrane potential is clamped at a specific voltage (e.g., -80 mV), and currents are recorded in response to voltage ramps or steps. Channel activators and Clemizole are applied to the bath solution (for whole-cell) or the solution perfusing the excised patch (for inside-out).
-
Data Analysis: The amplitude of the current before and after the application of Clemizole is measured. The percentage of inhibition is calculated, and for dose-response experiments, the IC50 is determined.
Visualizations
Signaling Pathway of TRPC5 Inhibition
References
Independent Validation of Clemizole Hydrochloride's Binding to NS4B: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clemizole Hydrochloride's binding to the non-structural protein 4B (NS4B), a key component of the Hepatitis C virus (HCV) replication machinery. This document summarizes available experimental data, details relevant methodologies, and contextualizes Clemizole's efficacy against other potential NS4B inhibitors.
This compound, a repurposed antihistamine, has been identified as an inhibitor of HCV RNA replication.[1][2][3] Its mechanism of action is attributed to the disruption of the interaction between viral RNA and the NS4B protein, a critical step in the viral life cycle.[1] The initial discovery, pioneered at Stanford University, utilized a novel microfluidic chip technology for high-throughput screening, which identified Clemizole as one of 18 compounds capable of significantly reducing NS4B's affinity for its target RNA.[2][4]
Quantitative Analysis of Clemizole's Antiviral Activity
While Clemizole demonstrates a clear antiviral effect, its potency is considered moderate when used as a monotherapy. The 50% effective concentration (EC50) against an HCV genotype 2a clone has been reported to be 8μM.[3] However, a key finding is the significant synergistic effect observed when Clemizole is combined with HCV protease inhibitors, suggesting its potential role in combination therapies.[3]
| Compound | Target Virus | EC50 | Key Findings | Reference |
| This compound | HCV Genotype 2a | 8µM | Moderate antiviral effect alone; highly synergistic with protease inhibitors. | [3] |
| NITD-618 | Dengue Virus (DENV-2) | - | Suppresses RNA synthesis; resistance mutations found in NS4B. | [5] |
| Compound 14a | Dengue Virus (DENV-2, DENV-3) | 10-80 nM | Potent inhibitor; resistance linked to residue 63 of NS4B. | [5][6] |
| JNJ-1802 | Dengue Virus (DENV-1, DENV-2) | EC50 of 0.001 µM (in vitro) | Blocks NS3-NS4B interaction; effective in non-human primates. | [7] |
| BDAA | Yellow Fever Virus (YFV) | - | Suppresses viral replication and enhances innate immune response. | [8] |
Experimental Protocols
The validation of Clemizole's binding to NS4B has been primarily demonstrated through functional assays measuring the inhibition of viral replication. The foundational screening methodology that identified Clemizole is detailed below.
Microfluidic High-Throughput Screening for NS4B-RNA Binding Inhibitors
This novel technique was instrumental in the initial discovery of Clemizole as an NS4B inhibitor.
Objective: To identify small molecules that inhibit the binding of HCV RNA to the NS4B protein.
Methodology:
-
Protein Immobilization: Recombinant NS4B protein is immobilized on the surface of a microfluidic chip.
-
RNA Introduction: Fluorescently labeled HCV RNA is introduced into the microfluidic channels and allowed to interact with the immobilized NS4B.
-
Compound Screening: A library of drug candidates, including Clemizole, is individually introduced into the channels.
-
Binding Measurement: The degree of RNA binding to NS4B in the presence of each compound is quantified by measuring the fluorescence intensity. A reduction in fluorescence indicates inhibition of the NS4B-RNA interaction.
-
Data Analysis: Compounds that significantly reduce fluorescence are identified as potential inhibitors.
This high-throughput method allows for the rapid screening of thousands of compounds, accelerating the discovery of potential antiviral agents.[2][4]
Comparative Landscape of NS4B Inhibitors
The targeting of NS4B is an area of active research for other flaviviruses as well, offering a broader context for Clemizole's activity. For instance, inhibitors have been identified for Dengue virus (DENV) and Yellow Fever virus (YFV) that also target NS4B, albeit with different binding sites and mechanisms.[5][6][8][9] These include compounds like NITD-618 and spiropyrazolopyridone (Compound 14a) for DENV, and BDAA for YFV.[5][6][8] Resistance studies with these compounds have been crucial in mapping the specific amino acid residues in NS4B that are critical for inhibitor binding.[5][6]
Visualizing the Drug Discovery and Validation Workflow
The following diagrams illustrate the logical flow of identifying and validating NS4B inhibitors like Clemizole.
Caption: Workflow for the discovery and validation of Clemizole as an NS4B inhibitor.
Caption: Comparative mechanism of Clemizole versus other NS4B inhibitors.
References
- 1. oaepublish.com [oaepublish.com]
- 2. New approach, old drug show promise against hepatitis C, Stanford research shows [med.stanford.edu]
- 3. The Hepatitis C virus (HCV) NS4B RNA binding inhibitor, clemizole, is highly synergistic with HCV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medindia.net [medindia.net]
- 5. Dengue virus NS4B protein as a target for developing antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A yellow fever virus NS4B inhibitor not only suppresses viral replication, but also enhances the virus activation of RIG-I-like receptor-mediated innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal of Clemizole Hydrochloride
For researchers and drug development professionals, the responsible management of chemical compounds is paramount, extending from the laboratory bench to final disposal. Clemizole Hydrochloride, a compound recognized for its potential therapeutic effects, also presents significant environmental hazards if not handled and disposed of correctly. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both personnel and the ecosystem.
Immediate Safety and Disposal Overview
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that this compound does not enter sewage systems or household waste streams[1]. The primary recommended disposal method is to entrust the material to a licensed, professional waste disposal company in accordance with all federal, state, and local regulations[3].
Key Hazard Information for this compound
A thorough understanding of the hazard profile of this compound is the first step in ensuring safe handling and disposal. The following table summarizes key quantitative data from safety data sheets (SDS).
| Hazard Classification & Data | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 837 mg/kg | Mouse | [1] |
| 1,950 mg/kg | Rat | [1] | |
| Acute Intraperitoneal Toxicity (LD50) | 290 mg/kg | Mouse | [1] |
| Aquatic Toxicity | Very toxic to aquatic life. | - | [1] |
| Very toxic to aquatic life with long lasting effects. | - | [1][2] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A lower LD50 indicates higher toxicity.
**Step-by-Step Disposal Protocol for this compound
Adherence to a strict disposal protocol is crucial. The following steps provide a clear workflow for the proper management of this compound waste.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from non-hazardous and other chemical waste streams to prevent cross-contamination and ensure proper disposal routing.
-
-
Containerization and Labeling:
-
Place this compound waste in a dedicated, sealed, and properly labeled container.
-
The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain meticulous records of the amount of this compound waste generated and disposed of.
-
Retain all documentation provided by the waste disposal company, such as waste manifests, for regulatory compliance.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound waste.
Regulatory Context
The disposal of pharmaceutical waste, including this compound, is regulated by agencies such as the Environmental Protection Agency (EPA) and may also be subject to regulations from the Drug Enforcement Administration (DEA) if classified as a controlled substance[4][5]. The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous waste[6]. It is crucial to adhere to these regulations to avoid penalties and environmental damage[4]. The EPA's regulations, particularly Subpart P for hazardous waste pharmaceuticals, prohibit the sewering of such waste[5][7].
By implementing these procedures, laboratories and research facilities can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
